molecular formula C16H23BrO2 B081125 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one CAS No. 14386-64-2

2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one

Cat. No.: B081125
CAS No.: 14386-64-2
M. Wt: 327.26 g/mol
InChI Key: UYPXQSLSPUBZQW-UHFFFAOYSA-N
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Description

2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one is a useful research compound. Its molecular formula is C16H23BrO2 and its molecular weight is 327.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrO2/c1-15(2,3)11-7-10(13(18)9-17)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPXQSLSPUBZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346892
Record name 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14386-64-2
Record name 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxy-phenyl )-ethanon
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and known properties of the chemical compound 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development by consolidating available data on its preparation and physical characteristics. While detailed spectroscopic and biological data are not widely published, this guide furnishes a solid foundation based on existing literature.

Chemical Properties and Structure

This compound, also known as 2-Bromo-3',5'-di-tert-butyl-4'-hydroxyacetophenone, is a brominated derivative of a substituted acetophenone. The presence of the sterically hindered phenolic group, a common feature in antioxidants, and the reactive α-bromo ketone functionality make it an interesting candidate for further chemical transformations and biological evaluation.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₁₆H₂₃BrO₂[1]
Molecular Weight 327.26 g/mol [1]
CAS Number 14386-64-2[1][2]
Melting Point 96 °C[3]
Density 1.23 g/cm³[3]
Appearance Pale cream powder[4]

Synthesis Protocols

Two primary methods for the synthesis of this compound have been reported in the literature. Both methods start from the precursor 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone.

Synthesis of the Precursor: 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone

The necessary precursor for the synthesis of the title compound is 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone. This compound can be synthesized via a Friedel-Crafts acylation of 2,6-di-tert-butylphenol.

Experimental Protocol:

  • Reactants: 2,6-di-tert-butylphenol, Acetyl Chloride, and a Lewis acid catalyst (e.g., Aluminum Chloride).

  • Solvent: A suitable inert solvent such as carbon disulfide or nitrobenzene.

  • Procedure: To a solution of 2,6-di-tert-butylphenol in the chosen solvent, the Lewis acid is added, followed by the dropwise addition of acetyl chloride at a controlled temperature. The reaction mixture is stirred until completion, then quenched with a dilute acid. The product is extracted with an organic solvent, washed, dried, and purified by recrystallization.

Synthesis Method 1: Direct Bromination

This method involves the direct bromination of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone.

Experimental Protocol:

  • Reactants: 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone and Bromine.

  • Solvent: Methylene chloride.

  • Procedure: A solution of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone in methylene chloride is brought to a boil. Bromine is then added dropwise over a period of 15 minutes. The reaction mixture is refluxed for an additional 2 hours. After cooling, water is added, and the organic phase is separated, dried over sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization from methylcyclohexane.

Synthesis Method 2: Bromination with Aluminum Chloride Catalyst

An alternative method utilizes aluminum chloride as a catalyst for the bromination reaction.

Experimental Protocol:

  • Reactants: 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone and Bromine.

  • Catalyst: Aluminum chloride.

  • Solvent: Octane.

  • Procedure: The reaction is carried out by treating 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone with bromine in the presence of aluminum chloride in octane at 70°C for 30 minutes. This method has been reported to yield the product in high purity (91%).[2]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis 2,6-di-tert-butylphenol 2,6-di-tert-butylphenol Precursor_Reaction Friedel-Crafts Acylation 2,6-di-tert-butylphenol->Precursor_Reaction Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Precursor_Reaction AlCl3_cat AlCl₃ AlCl3_cat->Precursor_Reaction Precursor 1-(3,5-di-tert-butyl-4- hydroxyphenyl)ethanone Precursor_Reaction->Precursor Target_Reaction Bromination Precursor->Target_Reaction Bromine Bromine Bromine->Target_Reaction AlCl3_cat2 AlCl₃ (optional) AlCl3_cat2->Target_Reaction Target 2-Bromo-1-[3,5-di(tert-butyl)-4- hydroxyphenyl]ethan-1-one Target_Reaction->Target

Caption: Synthesis workflow for this compound.

Characterization Data

Table 2: Expected ¹H NMR Signals (Hypothetical)

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
tert-butyl~1.4Singlet18H
-CH₂-Br~4.8Singlet2H
Aromatic~7.8Singlet2H
-OHVariableBroad Singlet1H

Note: This is a hypothetical prediction based on chemical structure and data from similar compounds. Actual experimental data is required for confirmation.

Potential Applications in Drug Development

While no specific biological activities or signaling pathway interactions have been reported for this compound, its structural features suggest potential areas for investigation.

  • Antioxidant Properties: The 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a well-known antioxidant scaffold, famously represented by Butylated Hydroxytoluene (BHT). This structural element is known to scavenge free radicals and inhibit lipid peroxidation.[6]

  • Intermediate for Bioactive Molecules: The α-bromo ketone functionality is a versatile reactive handle for the synthesis of a variety of heterocyclic compounds and other complex molecules. It can serve as a building block for the synthesis of flavonoid analogues and other compounds with potential biological activities, such as DNA binding agents.[6]

  • Pharmaceutical Intermediate: The compound is listed as a pharmaceutical intermediate, suggesting its potential role in the synthesis of more complex active pharmaceutical ingredients (APIs).[2]

Potential Logical Relationships in Drug Discovery:

Drug_Discovery_Logic Target_Compound 2-Bromo-1-[3,5-di(tert-butyl)-4- hydroxyphenyl]ethan-1-one Structural_Features Key Structural Features Target_Compound->Structural_Features Hindered_Phenol Hindered Phenol Moiety Structural_Features->Hindered_Phenol Alpha_Bromo_Ketone α-Bromo Ketone Structural_Features->Alpha_Bromo_Ketone Antioxidant Antioxidant Activity Hindered_Phenol->Antioxidant Synthesis_Intermediate Intermediate for Bioactive Molecules Alpha_Bromo_Ketone->Synthesis_Intermediate Potential_Activities Potential Biological Activities Drug_Development Drug Development Antioxidant->Drug_Development Synthesis_Intermediate->Drug_Development

Caption: Logical relationships of the title compound in drug discovery.

Conclusion

This compound is a readily synthesizable compound with potential applications in medicinal chemistry and materials science. This guide has provided detailed protocols for its synthesis and a summary of its known physical properties. While a comprehensive characterization profile is not yet publicly available, the structural motifs present in the molecule suggest that it may possess interesting biological activities, particularly as an antioxidant or as an intermediate in the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate the spectroscopic and biological properties of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one, a brominated phenolic compound with potential applications in organic synthesis and as a pharmaceutical intermediate.[1] This document collates available data on its chemical identity, physical constants, and a laboratory-scale synthesis protocol. Due to a lack of publicly available research, this guide also highlights the current gaps in knowledge regarding its biological activity and detailed spectral characterization, offering a roadmap for future investigation.

Chemical Identity and Structure

This compound is a substituted acetophenone derivative. The structure features a sterically hindered phenolic moiety due to the presence of two tert-butyl groups ortho to the hydroxyl group. This structural feature is common in antioxidants and radical scavengers.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 14386-64-2[2]
Molecular Formula C₁₆H₂₃BrO₂[2]
Molecular Weight 327.26 g/mol [2]
Synonyms 3,5-Di-(tert-butyl)-4-hydroxyphenacyl bromide, 4-(2-bromoacetyl)-2,6-di-tert-butylphenol, 2-Bromo-3',5'-di-tert-butyl-4'-hydroxyacetophenone[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and potential biological applications. The data presented below is compiled from various chemical supplier databases. It is important to note that experimental conditions for these measurements are not uniformly reported.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 96 °C[3]
105 °C[4]
Boiling Point 347.4 °C at 760 mmHg[3]
Density 1.23 g/cm³[3]
Flash Point 163.9 °C[3]
Refractive Index 1.533[3]
PKA (Predicted) 8.08 ± 0.40[4]

Synthesis Protocol

A common method for the synthesis of this compound involves the bromination of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone.

Materials and Reagents
  • 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone

  • Bromine

  • Methylene chloride

  • Water

  • Sodium sulfate

  • Methylcyclohexane

Experimental Procedure
  • Dissolve 20.6 g (83 mmol) of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone in 50 ml of methylene chloride with stirring and heat the solution to boiling.[5]

  • Add 14.4 g (90 mmol) of bromine dropwise over the course of 15 minutes.[5]

  • Heat the mixture under reflux for an additional 2 hours.[5]

  • After cooling, add 50 ml of water.[5]

  • Separate the organic phase and dry it over sodium sulfate.[5]

  • Remove the solvent under reduced pressure.[5]

  • Recrystallize the solid residue from methylcyclohexane to obtain the final product.[5]

Synthesis Workflow

G start Start dissolve Dissolve 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone in methylene chloride and heat to boiling start->dissolve add_br2 Add bromine dropwise dissolve->add_br2 reflux Reflux for 2 hours add_br2->reflux cool_quench Cool and quench with water reflux->cool_quench separate Separate organic phase cool_quench->separate dry Dry with sodium sulfate separate->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from methylcyclohexane evaporate->recrystallize end End recrystallize->end

Synthesis and Purification Workflow

Spectral Data

Recommended Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals and determine the chemical shifts (ppm) relative to a standard internal reference (e.g., tetramethylsilane, TMS).

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and databases did not yield any specific studies on the biological activity of this compound. Phenolic compounds, particularly those with sterically hindered hydroxyl groups, are often investigated for their antioxidant and anti-inflammatory properties.

Hypothetical Signaling Pathway of Interest for Phenolic Antioxidants

Given the structural characteristics of the title compound, a relevant area of investigation would be its potential to modulate cellular antioxidant response pathways, such as the Nrf2-Keap1 pathway. The following diagram illustrates a simplified representation of this pathway, which is a common target for phenolic antioxidants. It is crucial to note that this is a hypothetical pathway for investigation and is not based on experimental data for this specific compound.

G cluster_0 Cytoplasm cluster_1 Nucleus Compound This compound (Hypothetical) Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Inhibition? ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one as an Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one as an antioxidant. While direct experimental data on this specific compound is limited, its chemical structure allows for a robust, inferred mechanism based on the well-established antioxidant properties of hindered phenolic compounds. The core of its antioxidant activity is attributed to the 3,5-di(tert-butyl)-4-hydroxyphenyl moiety, which acts as a potent free radical scavenger. This document provides a detailed examination of the proposed mechanism, supported by representative data from analogous compounds, comprehensive experimental protocols for assessing antioxidant efficacy, and visual diagrams to illustrate key pathways and workflows.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Antioxidants are crucial molecules that can mitigate oxidative damage. Phenolic compounds, in particular, are a major class of antioxidants.[2] The compound this compound belongs to the family of hindered phenolic compounds, which are known for their high efficacy and stability as antioxidants.[3][4][5]

The defining structural feature of this compound is the 3,5-di(tert-butyl)-4-hydroxyphenyl group. The bulky tert-butyl groups at the ortho positions to the hydroxyl group provide steric hindrance, which enhances the antioxidant capacity by stabilizing the resulting phenoxyl radical.[3][4] This guide will explore the likely antioxidant mechanism, drawing parallels from extensively studied hindered phenols.

Proposed Mechanism of Antioxidant Action

The primary antioxidant mechanism of this compound is predicated on its ability to act as a free radical scavenger through a process of hydrogen atom transfer (HAT).

2.1. Hydrogen Atom Transfer (HAT)

The phenolic hydroxyl group (-OH) is the active center for antioxidant activity. It can donate a hydrogen atom to a highly reactive free radical (R•), thereby neutralizing it and terminating the oxidative chain reaction.[4][5]

Reaction: Ar-OH + R• → Ar-O• + RH

In this reaction:

  • Ar-OH represents the phenolic antioxidant.

  • R• is a generic free radical (e.g., a peroxyl radical, ROO•).

  • Ar-O• is the phenoxyl radical formed from the antioxidant.

  • RH is the neutralized molecule.

The bulky tert-butyl groups play a critical role in stabilizing the newly formed phenoxyl radical (Ar-O•). This steric hindrance prevents the radical from participating in further pro-oxidant reactions and promotes its stability through resonance.[3][4] The stabilized phenoxyl radical can then participate in terminating another free radical, further enhancing its antioxidant capacity.

2.2. Role of the α-Bromo Ketone Moiety

The 2-bromo-ethan-1-one substituent likely influences the antioxidant activity through electronic effects. The electron-withdrawing nature of the carbonyl group can affect the bond dissociation enthalpy (BDE) of the phenolic O-H bond, a key determinant of antioxidant activity.[6] While α-haloketones are known to be reactive electrophiles, their direct participation in the primary antioxidant mechanism is less probable compared to the action of the phenolic hydroxyl group.[7]

Quantitative Data on Antioxidant Activity (Representative Data)

Due to the scarcity of direct experimental data for this compound, the following table summarizes representative quantitative data for structurally related hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), to provide a comparative context for its potential efficacy.

Antioxidant AssayTest CompoundIC50 / Activity ValueReference CompoundIC50 / Activity Value
DPPH Radical Scavenging BHT~25 µMTrolox~45 µM
ABTS Radical Scavenging BHT~15 µMTrolox~10 µM
Lipid Peroxidation Inhibition Arylidene flavanone 577.4% inhibitionTroloxNot specified
DPPH Radical Scavenging Arylidene flavanone 570.8% interactionTroloxNot specified

Note: The data presented are approximations from various literature sources on related compounds and are for illustrative purposes. Actual values for the target compound may vary.[8][9]

Experimental Protocols

To evaluate the antioxidant capacity of this compound, several standard in vitro and cell-based assays can be employed.

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[10][11]

  • Reagents: DPPH solution (in methanol or ethanol), test compound, and a positive control (e.g., Trolox or ascorbic acid).[12][13]

  • Procedure:

    • Prepare various concentrations of the test compound.

    • Add a fixed volume of DPPH solution to each concentration of the test compound.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[10]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.[12]

4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[14][15]

  • Reagents: ABTS solution, potassium persulfate, test compound, and a positive control (e.g., Trolox).[14][15]

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[15]

    • Dilute the ABTS•+ solution with a suitable solvent to obtain an absorbance of ~0.70 at 734 nm.

    • Add various concentrations of the test compound to the ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[15]

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[15]

4.3. Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment.[1][16]

  • Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants inhibit this oxidation.[16][17]

  • Procedure:

    • Culture adherent cells (e.g., HepG2) in a 96-well plate.

    • Pre-incubate the cells with the test compound and DCFH-DA.[16]

    • Induce oxidative stress by adding a free radical initiator, such as AAPH.[18]

    • Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~535 nm).[1]

  • Calculation: The antioxidant activity is determined by the degree of inhibition of fluorescence compared to control cells.

Visualizations

5.1. Proposed Antioxidant Mechanism

Mechanism cluster_Antioxidant Antioxidant Molecule cluster_Radical Reactive Species cluster_Products Neutralized Products Antioxidant 2-Bromo-1-[3,5-di(tert-butyl) -4-hydroxyphenyl]ethan-1-one (Ar-OH) PhenoxylRadical Stabilized Phenoxyl Radical (Ar-O•) Antioxidant->PhenoxylRadical H Atom Donation FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule H Atom Acceptance DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of test compound C Mix test compound and DPPH solution A->C B Prepare DPPH solution B->C D Incubate in dark (30 min) C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and IC50 value E->F SAR cluster_groups Key Functional Groups Molecule Antioxidant Compound PhenolicOH Phenolic -OH Group Molecule->PhenolicOH Primary site of H atom donation TertButyl tert-Butyl Groups Molecule->TertButyl Steric hindrance for phenoxyl radical stabilization BromoKetone α-Bromo Ketone Group Molecule->BromoKetone Electronic modulation of antioxidant activity

References

An In-depth Technical Guide to the Electrophilic Potential of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic potential of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one. This α-bromoketone is a key synthetic intermediate, particularly noted for its application as a building block in the development of targeted protein degraders. Its reactivity is governed by the electronic and steric effects of the substituted phenyl ring. This document details the physicochemical properties, synthesis, and reactivity of the title compound, with a focus on its electrophilic nature. Experimental protocols for assessing electrophilicity through kinetic studies are provided, alongside a discussion of its role in the ubiquitin-proteasome signaling pathway when incorporated into proteolysis-targeting chimeras (PROTACs).

Introduction

This compound, a member of the phenacyl bromide family, is a bifunctional molecule featuring a reactive α-bromoketone moiety and a sterically hindered phenolic group. The electrophilicity of the α-carbon is of significant interest in organic synthesis and medicinal chemistry, as it allows for facile nucleophilic substitution reactions. This property is harnessed in its primary application as a building block for more complex molecules, including PROTACs, which are designed to selectively target and degrade specific proteins within a cell.[1][2] Understanding the electrophilic potential of this compound is crucial for optimizing reaction conditions and for the rational design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 14386-64-2[3][4][5][6]
Molecular Formula C₁₆H₂₃BrO₂[5][6]
Molecular Weight 327.26 g/mol [5]
Melting Point 96 °C
Boiling Point 347.4 °C at 760 mmHg
Density 1.23 g/cm³
Appearance White to off-white powder[7]
Synonyms 3,5-Di(tert-butyl)-4-hydroxyphenacyl bromide, 4-(2-bromoacetyl)-2,6-di-tert-butylphenol[4][6]

Synthesis

The synthesis of this compound is typically achieved through the α-bromination of its precursor, 3',5'-di-tert-butyl-4'-hydroxyacetophenone.[3][4] A general synthetic route is outlined below.

Synthesis of 3',5'-Di-tert-butyl-4'-hydroxyacetophenone

The starting material can be synthesized from 2,6-di-tert-butylphenol and acetyl chloride.[8]

Bromination of 3',5'-Di-tert-butyl-4'-hydroxyacetophenone

The bromination of the acetophenone derivative is carried out using a suitable brominating agent, such as bromine, in the presence of a catalyst like aluminum chloride in a suitable solvent.[3][4]

A general workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow Synthesis Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Bromination Reagents cluster_product Final Product 2_6_di_tert_butylphenol 2,6-Di-tert-butylphenol acetophenone 3',5'-Di-tert-butyl-4'-hydroxyacetophenone 2_6_di_tert_butylphenol->acetophenone acetyl_chloride Acetyl Chloride acetyl_chloride->acetophenone final_product 2-Bromo-1-[3,5-di(tert-butyl)- 4-hydroxyphenyl]ethan-1-one acetophenone->final_product bromine Bromine (Br2) bromine->final_product catalyst Aluminum Chloride (AlCl3) catalyst->final_product

A simplified workflow for the synthesis of the title compound.

Electrophilic Potential and Reactivity

The electrophilic character of this compound is primarily attributed to the carbon atom alpha to the carbonyl group, which bears a bromine atom. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon susceptible to nucleophilic attack.

Electronic and Steric Effects

The reactivity of phenacyl bromides is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the α-carbon and accelerate the rate of nucleophilic substitution, while electron-donating groups have the opposite effect. This can be quantified using Hammett plots.[9][10]

In the case of this compound, the substituents are two tert-butyl groups at the 3 and 5 positions and a hydroxyl group at the 4 position. The tert-butyl groups are weakly electron-donating through induction, while the hydroxyl group is a strong electron-donating group through resonance. However, the two bulky tert-butyl groups ortho to the carbonyl group introduce significant steric hindrance. Studies on ortho-substituted phenacyl bromides have shown that such steric bulk can decrease the rate of nucleophilic displacement reactions.[11]

Quantitative Reactivity Data (from related compounds)
NucleophileSubstituent PositionHammett ρ value
Thioglycolic acid4-substituted1.22
Thioglycolic acid3-nitro, other 4-substituted0.39
Thiophenol4-substituted0.97
Thiophenol3-nitro, other 4-substituted0.79

The positive ρ values indicate that the reaction is favored by electron-withdrawing substituents. Given the electron-donating nature of the substituents and the steric hindrance in the title compound, its reactivity towards nucleophiles is expected to be lower than that of unsubstituted phenacyl bromide.

Role in Signaling Pathways: PROTACs and the Ubiquitin-Proteasome System

This compound is marketed as a "Protein Degrader Building Block," indicating its use in the synthesis of PROTACs.[1][2][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.

A PROTAC molecule consists of three components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The electrophilic α-carbon of this compound serves as a reactive handle to attach a linker, which is then connected to a ligand for a POI. The hindered phenolic portion of the molecule can be part of the E3 ligase ligand or the POI ligand, or it can be further functionalized.

The general mechanism of action for a PROTAC is as follows:

  • The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.

  • The E3 ligase ubiquitinates the POI, tagging it for degradation.

  • The proteasome recognizes the polyubiquitinated POI and degrades it into smaller peptides.

  • The PROTAC molecule is released and can induce the degradation of another POI molecule.

The following diagram illustrates the PROTAC-mediated protein degradation pathway:

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Proteasome->PROTAC released Degradation Degraded Peptides Proteasome->Degradation

The catalytic cycle of PROTAC-induced protein degradation.

Experimental Protocols

To quantitatively assess the electrophilic potential of this compound, kinetic studies of its reaction with a series of nucleophiles can be performed. A Hammett analysis can then be used to correlate the reaction rates with the electronic properties of the nucleophiles.

General Protocol for Kinetic Measurements
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., anhydrous acetonitrile or methanol).

    • Prepare stock solutions of a series of para-substituted anilines or thiophenols with known pKa values in the same solvent.

  • Kinetic Runs:

    • Equilibrate the solutions of the α-bromoketone and the nucleophile to the desired reaction temperature in a thermostated water bath.

    • Initiate the reaction by mixing the two solutions in a cuvette placed in a UV-Vis spectrophotometer.

    • Monitor the reaction progress by following the change in absorbance at a wavelength where there is a significant difference between the reactants and products.

    • Record the absorbance data at regular time intervals.

  • Data Analysis:

    • Determine the pseudo-first-order rate constant (k_obs) for each reaction by fitting the absorbance versus time data to a first-order exponential decay function.

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the nucleophile (used in excess).

Hammett Analysis
  • Plot the logarithm of the second-order rate constants (log k₂) against the Hammett substituent constants (σ) for the series of nucleophiles.

  • The slope of the resulting line is the Hammett reaction constant (ρ), which provides a measure of the sensitivity of the reaction to the electronic effects of the substituents on the nucleophile.

A representative workflow for this experimental protocol is shown below:

Experimental_Workflow Experimental Workflow for Kinetic Analysis Prepare_Solutions Prepare Stock Solutions (α-bromoketone and nucleophiles) Kinetic_Runs Perform Kinetic Runs (UV-Vis Spectrophotometry) Prepare_Solutions->Kinetic_Runs Data_Acquisition Acquire Absorbance vs. Time Data Kinetic_Runs->Data_Acquisition Calculate_k_obs Calculate Pseudo-First-Order Rate Constants (k_obs) Data_Acquisition->Calculate_k_obs Calculate_k2 Calculate Second-Order Rate Constants (k₂) Calculate_k_obs->Calculate_k2 Hammett_Plot Construct Hammett Plot (log k₂ vs. σ) Calculate_k2->Hammett_Plot Determine_rho Determine Reaction Constant (ρ) Hammett_Plot->Determine_rho

A workflow for the kinetic analysis of the title compound.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined electrophilic center at the α-carbon. Its reactivity is modulated by the electron-donating hydroxyl group and the sterically hindering tert-butyl groups on the phenyl ring. While quantitative kinetic data for this specific molecule is sparse, analysis of related compounds suggests a moderate electrophilic potential that is attenuated by steric and electronic factors. Its primary utility as a building block for PROTACs highlights its significance in the field of targeted protein degradation. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its electrophilicity, which will be instrumental in the rational design of novel therapeutics.

References

An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the alpha-bromo ketone moiety in 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one. This compound serves as a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents, owing to the presence of a sterically hindered phenolic antioxidant group and a reactive electrophilic carbon center. This document details its synthesis, characteristic reactions—including nucleophilic substitution, elimination, and rearrangement—and potential applications in drug discovery, with a focus on its role as a precursor for anti-inflammatory and antioxidant compounds. Experimental protocols, quantitative data where available, and diagrammatic representations of reaction pathways are provided to support further research and application.

Introduction

This compound is a substituted acetophenone characterized by a bromine atom at the alpha-carbon relative to the carbonyl group. The presence of the bulky tert-butyl groups ortho to the phenolic hydroxyl moiety provides significant steric hindrance and confers notable antioxidant properties. This unique combination of a reactive alpha-bromo ketone and a sterically hindered phenol makes this molecule a versatile building block in medicinal chemistry and materials science.

The core reactivity of this compound is centered around the electrophilic alpha-carbon and the enolizable protons, which can participate in a variety of transformations. Understanding these reaction pathways is crucial for the rational design of novel molecules with desired biological activities. This guide will explore the fundamental reaction mechanisms and provide practical experimental details.

Synthesis of this compound

The title compound is typically synthesized via the alpha-bromination of the corresponding acetophenone precursor, 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone. The reaction proceeds through an acid-catalyzed enolization followed by electrophilic attack by bromine.[1][2]

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of this compound is as follows[3]:

  • Reactants: 20.6 g (83 mmol) of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone are dissolved in 50 ml of methylene chloride.

  • Reaction Initiation: The solution is stirred and heated to boiling.

  • Addition of Bromine: 14.4 g (90 mmol) of bromine are added dropwise over a period of 15 minutes.

  • Reaction Completion: The mixture is heated under reflux for an additional 2 hours.

  • Work-up: After cooling, 50 ml of water are added. The organic phase is separated and dried over sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the solid residue is recrystallized from methylcyclohexane.

Another reported method involves the reaction of 4-hydroxy-3,5-di-tert-butylacetophenone with bromine in the presence of aluminium chloride in octane at 70°C for 30 minutes, yielding 91% of the product.[4][5]

Synthesis Workflow

G cluster_start Starting Material cluster_reaction Bromination cluster_workup Work-up & Purification cluster_product Final Product start 1-(3,5-di-tert-butyl-4- hydroxyphenyl)ethanone react Dissolve in CH2Cl2 Heat to boiling start->react add_br2 Add Br2 dropwise react->add_br2 reflux Reflux for 2 hours add_br2->reflux workup Cool, add H2O Separate organic layer Dry over Na2SO4 reflux->workup purify Remove solvent Recrystallize from methylcyclohexane workup->purify product 2-Bromo-1-[3,5-di(tert-butyl)-4- hydroxyphenyl]ethan-1-one purify->product

Caption: Workflow for the synthesis of the target alpha-bromo ketone.

Chemical Reactivity

The reactivity of the alpha-bromo ketone in this compound is primarily governed by the presence of the bromine atom, which is a good leaving group, and the adjacent electron-withdrawing carbonyl group, which activates the alpha-carbon to nucleophilic attack and increases the acidity of the alpha-protons.

Nucleophilic Substitution (Sₙ2) Reactions

The alpha-carbon is highly susceptible to attack by nucleophiles, proceeding via an Sₙ2 mechanism. This is a common and synthetically useful reaction for alpha-halo ketones.[6]

  • General Mechanism: A nucleophile attacks the carbon bearing the bromine atom, displacing the bromide ion in a single concerted step.

  • Stereochemistry: If the alpha-carbon were chiral, this reaction would proceed with an inversion of stereochemistry.

  • Nucleophiles: A wide range of nucleophiles can be employed, including amines, thiols, carboxylates, and azide ions. Less basic nucleophiles are generally preferred to avoid competing elimination reactions.[6]

A notable example is the Hantzsch thiazole synthesis, where the alpha-bromo ketone reacts with a thioamide (like thiourea) to form a thiazole ring system.[6][7] This is a cornerstone reaction for the synthesis of many biologically active thiazole derivatives.

While a specific protocol for the title compound is not detailed in the searched literature, a general procedure for the reaction of an alpha-bromo ketone with thiourea is as follows:

  • Reactants: The alpha-bromo ketone and thiourea are typically reacted in a 1:1 molar ratio.

  • Solvent: A protic solvent such as ethanol is commonly used.

  • Conditions: The reaction mixture is heated to reflux for a period ranging from 30 minutes to several hours.[8]

  • Product: The resulting 2-aminothiazole derivative often precipitates from the reaction mixture upon cooling or can be isolated after solvent removal and purification.

G cluster_mechanism Nucleophilic Substitution (Sₙ2) reactant 2-Bromo-1-[3,5-di(tert-butyl)-4- hydroxyphenyl]ethan-1-one product Substituted Product reactant->product Sₙ2 Attack nucleophile Nucleophile (Nu-) leaving_group Br-

Caption: General scheme for the Sₙ2 reaction of the alpha-bromo ketone.

Elimination Reactions (E2)

In the presence of a sterically hindered, non-nucleophilic base, alpha-bromo ketones can undergo an E2 elimination reaction to form α,β-unsaturated ketones.[9]

  • Mechanism: The base abstracts a proton from the alpha-prime carbon, leading to the formation of a double bond and the expulsion of the bromide ion.

  • Reagents: Common bases used for this transformation include pyridine, lithium carbonate, and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

G cluster_mechanism Elimination (E2) reactant 2-Bromo-1-[3,5-di(tert-butyl)-4- hydroxyphenyl]ethan-1-one product α,β-Unsaturated Ketone reactant->product E2 Elimination base Base

Caption: General scheme for the E2 elimination of the alpha-bromo ketone.

Favorskii Rearrangement

With strong, non-hindered bases such as alkoxides, alpha-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives (esters if an alkoxide is used).[10]

  • Mechanism: The reaction is thought to proceed through the formation of a cyclopropanone intermediate. The base abstracts a proton from the alpha-prime carbon to form an enolate, which then undergoes intramolecular Sₙ2 to form the cyclopropanone. The nucleophilic base then attacks the carbonyl carbon of the cyclopropanone, leading to ring-opening and formation of the ester product.[10]

G cluster_mechanism Favorskii Rearrangement reactant 2-Bromo-1-[3,5-di(tert-butyl)-4- hydroxyphenyl]ethan-1-one intermediate Cyclopropanone Intermediate reactant->intermediate Enolate formation & cyclization base Base (e.g., RO-) product Ester Product intermediate->product Nucleophilic attack & ring opening

Caption: Simplified mechanism of the Favorskii rearrangement.

Quantitative Data

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number14386-64-2[4]
Molecular FormulaC₁₆H₂₃BrO₂[11]
Molecular Weight327.26 g/mol [11]
Melting Point96 °C[11]
Density1.23 g/cm³[11]

Table 2: Spectroscopic Data (Predicted)

Based on the analysis of a similar compound, 2-Bromo-4'-hydroxyacetophenone[12], the following ¹H NMR signals can be predicted for the title compound in a suitable deuterated solvent (e.g., DMSO-d₆).

Signal AssignmentPredicted Chemical Shift (δ) (ppm)MultiplicityIntegration
Methylene protons (-CH₂Br)~4.8Singlet (s)2H
Aromatic protons~7.7Singlet (s)2H
Phenolic proton (-OH)~8.0 (broad)Singlet (s)1H
tert-Butyl protons~1.4Singlet (s)18H

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Potential Applications in Drug Discovery

The dual functionality of an electrophilic center and a potent antioxidant moiety makes this compound a valuable starting material for the synthesis of compounds with potential therapeutic applications.

  • Anti-inflammatory Agents: The hindered phenol group is a well-known radical scavenger, a property associated with anti-inflammatory effects. Acetophenone derivatives have been reported to possess anti-inflammatory properties.[1][13][14] By using the alpha-bromo ketone as a handle to introduce other pharmacophores, novel anti-inflammatory agents can be developed.

  • Antioxidants: The core structure itself is a potent antioxidant. Derivatives can be synthesized to modulate this activity and improve pharmacokinetic properties.[15]

  • Thiazole-based Therapeutics: As a precursor in the Hantzsch thiazole synthesis, this compound can be used to generate a library of 2-aminothiazoles. Thiazole-containing molecules are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[7]

Hypothetical Signaling Pathway Interaction

Given the known anti-inflammatory properties of related phenolic compounds, derivatives of this compound could potentially modulate inflammatory signaling pathways such as the NF-κB or MAPK pathways. The antioxidant function could mitigate oxidative stress, a key trigger for these pathways.

G ROS Reactive Oxygen Species (ROS) MAPK_pathway MAPK Pathway (JNK, ERK, p38) ROS->MAPK_pathway NFkB_pathway NF-κB Pathway ROS->NFkB_pathway Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->MAPK_pathway Stimulus->NFkB_pathway Compound Phenolic Compound Derivative Compound->ROS Scavenging Compound->MAPK_pathway Inhibition Compound->NFkB_pathway Inhibition Inflammation Inflammatory Response (e.g., Cytokine production) MAPK_pathway->Inflammation NFkB_pathway->Inflammation

Caption: Potential modulation of inflammatory pathways by phenolic derivatives.

Conclusion

This compound is a highly versatile and reactive intermediate in organic synthesis. Its alpha-bromo ketone functionality allows for a range of transformations, including nucleophilic substitution, elimination, and rearrangement reactions, providing access to a diverse array of chemical structures. The inherent antioxidant properties of the sterically hindered phenolic group make it an attractive starting material for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antioxidant research. Further investigation into the quantitative aspects of its reactivity and the biological activities of its derivatives is warranted and holds significant promise for advancements in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Antioxidants Utilizing 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antioxidant compounds derived from 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one. This starting material is a valuable building block due to its sterically hindered phenolic group, a well-known antioxidant pharmacophore, and a reactive α-bromoketone moiety that allows for a variety of chemical modifications.

The protocols outlined below describe the synthesis of thiazole derivatives, which have been investigated for their biological activities, including antioxidant properties. The hindered phenolic group is anticipated to confer potent radical scavenging activity to the resulting molecules.

Synthesis of Novel Thiazole-Based Antioxidants

The reaction of this compound with thiourea or its derivatives is a common strategy to synthesize 2-aminothiazole compounds. The sterically hindered phenolic moiety from the starting material is incorporated into the final structure, which is expected to be a key contributor to the antioxidant capacity of the synthesized compounds.

General Reaction Scheme:

The synthesis involves the Hantzsch thiazole synthesis, where the α-haloketone (this compound) reacts with a thiourea derivative to form the thiazole ring.

dot

Synthesis_Pathway A 2-Bromo-1-[3,5-di(tert-butyl)- 4-hydroxyphenyl]ethan-1-one Conditions Ethanol Reflux A->Conditions B Substituted Thiourea (e.g., 1-[4-(4-nitrophenoxy)phenyl]thiourea) B->Conditions C Substituted 4-(3,5-di-tert-butyl-4-hydroxyphenyl) -1,3-thiazol-2-amine Derivative Conditions->C Hantzsch Thiazole Synthesis

Caption: Synthetic pathway for thiazole-based antioxidants.

Experimental Protocols

Synthesis of this compound (Starting Material)

This protocol describes the bromination of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone.

Materials:

  • 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone

  • Methylene chloride (CH₂Cl₂)

  • Bromine (Br₂)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Methylcyclohexane

Procedure:

  • Dissolve 20.6 g (83 mmol) of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone in 50 ml of methylene chloride with stirring and heat to boiling.[1]

  • Add 14.4 g (90 mmol) of bromine dropwise over 15 minutes.[1]

  • Heat the mixture under reflux for an additional 2 hours.[1]

  • After cooling, add 50 ml of water.[1]

  • Separate the organic phase and dry it over sodium sulfate.[1]

  • Remove the solvent under reduced pressure.[1]

  • Recrystallize the solid residue from methylcyclohexane to obtain the pure product.[1]

Synthesis of N-[4-(4-nitrophenoxy)phenyl]-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3-thiazol-2-amine

This protocol details the synthesis of a novel thiazole derivative with potential antioxidant activity.[2]

Materials:

  • This compound

  • 1-[4-(4-nitrophenoxy)phenyl]thiourea

  • Ethanol

  • Methanol

Procedure:

  • Dissolve an equimolar mixture of this compound and 1-[4-(4-nitrophenoxy)phenyl]thiourea in ethanol.[2]

  • Reflux the reaction mixture for 30 minutes.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a toluene-ethyl acetate (2:0.5) mobile phase.[2]

  • Upon completion, cool the reaction mixture.[2]

  • Filter the solid product that forms, wash it with ethanol, and then recrystallize from methanol to yield the purified product.[2]

Antioxidant Activity Assessment

The antioxidant activity of the synthesized compounds can be evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method.

DPPH Radical Scavenging Assay Protocol

This protocol provides a general procedure for assessing the antioxidant capacity of the synthesized compounds.

dot

DPPH_Workflow Prep Prepare stock solutions of test compounds and DPPH in methanol Mix Mix test compound solutions with DPPH solution Prep->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Caption: Workflow for the DPPH antioxidant assay.

Materials:

  • Synthesized antioxidant compounds

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.09 mM).[3]

    • Prepare stock solutions of the synthesized compounds and the positive control in methanol at various concentrations.[3]

  • Assay:

    • In a 96-well microplate, add a specific volume of the test compound solutions to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • As a control, use methanol instead of the test compound solution.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a microplate reader.[3]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Plot the % inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Quantitative Data on Antioxidant Activity

While specific antioxidant data for derivatives of this compound is not extensively available in the reviewed literature, the following table presents data for a structurally related compound, 3-bromo-flavone, to provide a reference point for antioxidant potential.[4]

CompoundAssayIC₅₀ (ppm)Antioxidant Activity Index (AAI)Activity Level
3-bromo-flavoneDPPH71.4190.448Weak
L-ascorbic acid (Control)DPPH5.0886.289Very Strong

The Antioxidant Activity Index (AAI) is calculated based on the IC₅₀ value and is used to classify the antioxidant strength. AAI < 0.5 is considered weak, 0.5-1.0 is moderate, 1.0-2.0 is strong, and > 2.0 is very strong.[4] It is hypothesized that the inclusion of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety will significantly enhance the antioxidant activity of the novel synthesized compounds compared to the reference compound in the table.

Concluding Remarks

The synthetic protocols provided herein offer a clear pathway for the generation of novel antioxidant candidates from this compound. The presence of the sterically hindered phenol is a key structural feature designed to impart potent radical scavenging properties. The DPPH assay protocol provides a robust method for evaluating the efficacy of these new chemical entities. Further structure-activity relationship (SAR) studies are encouraged to optimize the antioxidant potential of this promising class of compounds for applications in drug development and materials science.

References

Application Note and Protocol: Synthesis of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one is a valuable intermediate in organic synthesis and pharmaceutical research. Its sterically hindered phenolic structure and reactive bromo-keto group make it a versatile building block for various applications, including the development of novel therapeutic agents. This document provides a detailed experimental protocol for the synthesis of this compound, along with relevant chemical data and a workflow diagram.

Chemical Data Summary

A summary of the key quantitative data for the synthesis of this compound is presented in Table 1.

ParameterValueReference
Starting Material 1-(3,5-di-tert-butyl-4-hydroxy-phenyl)ethanone[1]
Molar Mass of Starting Material248.37 g/mol N/A
Amount of Starting Material20.6 g (83 mmol)[1]
Reagent Bromine[1]
Molar Mass of Bromine159.808 g/mol N/A
Amount of Bromine14.4 g (90 mmol)[1]
Solvent Methylene Chloride[1]
Volume of Solvent50 ml[1]
Product This compound[2][3]
Molecular FormulaC16H23BrO2[2][4]
Molecular Weight327.26 g/mol [2][4]
Physical Properties
Melting Point96°C[2]
Boiling Point347.4°C at 760 mmHg[2]
Density1.23 g/cm³[2]
Flash Point163.9°C[2]

Experimental Protocol

This protocol details the synthesis of this compound via the bromination of 1-(3,5-di-tert.-butyl-4-hydroxy-phenyl)ethanone.[1] An alternative method involves the reaction of 4-hydroxy-3,5-ditert-butylacetophenone with bromine in the presence of aluminium chloride in octane at 70°C for 30 minutes, reportedly yielding 91%.[3][5]

Materials:

  • 1-(3,5-di-tert.-butyl-4-hydroxy-phenyl)ethanone (20.6 g, 83 mmol)[1]

  • Bromine (14.4 g, 90 mmol)[1]

  • Methylene chloride (50 ml)[1]

  • Water (50 ml)[1]

  • Sodium sulfate (anhydrous)

  • Methylcyclohexane (for recrystallization)[1]

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 20.6 g (83 mmol) of 1-(3,5-di-tert.-butyl-4-hydroxy-phenyl)ethanone in 50 ml of methylene chloride.[1]

  • Bromination: Heat the solution to boiling under reflux.[1] Add 14.4 g (90 mmol) of bromine dropwise over 15 minutes using a dropping funnel.[1]

  • Reaction: Continue to heat the mixture under reflux for an additional 2 hours.[1]

  • Workup: Cool the reaction mixture to room temperature. Add 50 ml of water and transfer the mixture to a separatory funnel.[1]

  • Extraction: Separate the organic phase. Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator.[1] Recrystallize the solid residue from methylcyclohexane to yield the pure product.[1]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Starting Material B Add Bromine A->B 15 min dropwise C Reflux B->C 2 hours D Quench with Water C->D E Separate Organic Layer D->E F Dry Organic Layer E->F G Solvent Evaporation F->G H Recrystallization G->H I Final Product H->I

Caption: Synthesis workflow for this compound.

Safety Information

  • This compound: Causes burns. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection. In case of accident or if you feel unwell, seek medical advice immediately.[2]

  • Bromine: Highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Methylene Chloride: A volatile solvent. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment.

References

Application Notes and Protocols for Derivatization of Peptides and Proteins with 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the derivatization of peptides and proteins using 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one, a sterically hindered phenacyl bromide derivative. This reagent allows for the covalent modification of specific amino acid residues, enabling applications in peptide mapping, protein structure-function studies, and the development of bioconjugates. The bulky 3,5-di(tert-butyl)-4-hydroxyphenyl group introduces a unique mass tag and can serve as a spin label or be further functionalized. These notes cover the principles of the derivatization reaction, detailed experimental procedures, purification of the modified products, and their subsequent analysis by mass spectrometry.

Introduction

This compound is an α-bromoketone that acts as an alkylating agent, primarily targeting nucleophilic side chains of amino acid residues in peptides and proteins. The reaction proceeds via a nucleophilic substitution mechanism where the nucleophilic amino acid residue attacks the carbon atom bearing the bromine, leading to the formation of a stable thioether, ether, or secondary amine bond and the release of a bromide ion.

The primary targets for alkylation by phenacyl bromide derivatives are the thiol groups of cysteine residues due to their high nucleophilicity, especially at neutral to slightly alkaline pH.[1] Other potential targets, though generally less reactive, include the imidazole ring of histidine, the ε-amino group of lysine, and the thioether of methionine. The bulky di-tert-butylphenol moiety of this particular reagent can influence its reactivity and specificity, potentially favoring surface-exposed residues.

Applications

  • Mass Spectrometry: The derivatization introduces a significant and unique mass shift of 247.18 Da (C₁₆H₂₃O₂), facilitating the identification and quantification of modified peptides in complex mixtures.

  • Protein Structure Probing: The bulky nature of the label can be used to probe the accessibility of specific residues within a protein's three-dimensional structure.

  • Bioconjugation Handle: The phenolic hydroxyl group can be a site for further chemical modifications, allowing for the attachment of reporter molecules such as fluorophores or biotin.

  • Redox State Analysis: The hindered phenol can act as a radical scavenger, making this reagent potentially useful for studying oxidative stress.

Experimental Protocols

Materials and Reagents
  • Peptide or protein of interest

  • This compound (MW: 327.26 g/mol )

  • Reaction Buffer: 50 mM Tris-HCl or HEPES, pH 7.5-8.5

  • Reducing Agent (optional, for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 2-Mercaptoethanol or DTT

  • Solvents: Acetonitrile (ACN), Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving the derivatization reagent

  • HPLC Solvents: Solvent A (0.1% Trifluoroacetic acid (TFA) in water), Solvent B (0.1% TFA in ACN)

  • Mass Spectrometry Matrix (for MALDI): α-Cyano-4-hydroxycinnamic acid (CHCA)

Derivatization of a Model Peptide (e.g., a Cysteine-containing peptide)

This protocol describes the derivatization of a peptide containing a cysteine residue.

1. Peptide Preparation:

  • Dissolve the peptide in the Reaction Buffer to a final concentration of 1 mg/mL.

2. Derivatization Reagent Preparation:

  • Prepare a 10 mM stock solution of this compound in DMF or DMSO.

3. Derivatization Reaction:

  • To the peptide solution, add the derivatization reagent stock solution to achieve a 10-fold molar excess of the reagent over the peptide.
  • Incubate the reaction mixture at room temperature (25°C) for 2 hours in the dark.
  • For less reactive residues or to increase the reaction rate, the temperature can be increased to 37°C.

4. Quenching the Reaction:

  • Add a quenching reagent, such as 2-mercaptoethanol, to a final concentration of 20 mM to react with any excess derivatization reagent.
  • Incubate for an additional 30 minutes at room temperature.

5. Sample Cleanup (Desalting):

  • Desalt the sample using a C18 ZipTip® or a similar solid-phase extraction method to remove excess reagents and buffer components prior to mass spectrometry analysis.

Derivatization of a Protein

This protocol is a general guideline for protein derivatization. Optimization may be required based on the specific protein's properties.

1. Protein Preparation and Reduction (if necessary):

  • Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL.
  • If the protein contains disulfide bonds that need to be accessible for derivatization, add DTT or TCEP to a final concentration of 5-10 mM and incubate at 37°C for 1 hour. Note: If targeting only surface-accessible cysteines, this step should be omitted.
  • If a reducing agent was used, it must be removed prior to adding the alkylating agent, for example, by using a desalting column.

2. Derivatization Reaction:

  • Prepare a fresh stock solution of this compound as described above.
  • Add a 20 to 50-fold molar excess of the derivatization reagent to the protein solution.
  • Incubate at room temperature for 2-4 hours or at 4°C overnight in the dark with gentle mixing.

3. Quenching and Buffer Exchange:

  • Quench the reaction with 2-mercaptoethanol or DTT.
  • Remove excess reagents and exchange the buffer using a desalting column (e.g., Sephadex G-25) or dialysis.

Purification and Analysis

HPLC Purification of Derivatized Peptides

Purification of the derivatized peptide can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3][4]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: 1 mL/min

  • Detection: UV absorbance at 220 nm and 280 nm.

Fractions corresponding to the derivatized peptide peak can be collected, lyophilized, and stored for further analysis.

Mass Spectrometry Analysis

Mass spectrometry is a crucial tool for confirming the derivatization and identifying the site of modification.

  • Sample Preparation: Mix the desalted, derivatized peptide or protein digest with a suitable MALDI matrix (e.g., CHCA) or prepare for electrospray ionization (ESI) by dissolving in an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid).

  • Analysis:

    • MS Mode: Acquire a mass spectrum to determine the molecular weight of the derivatized peptide. A successful derivatization will result in a mass increase of 247.18 Da per modification site.

    • MS/MS Mode (Tandem MS): To pinpoint the exact amino acid residue that has been modified, perform tandem mass spectrometry on the precursor ion of the derivatized peptide.[5][6] Fragmentation will reveal a mass shift on the b- or y-ions containing the modified residue.[7]

Quantitative Data Summary

The following tables present hypothetical data for the derivatization of a model cysteine-containing peptide (Ac-Cys-Gly-Ala-NH₂) with this compound.

Table 1: Derivatization Efficiency under Different Reaction Conditions

Molar Excess of ReagentTemperature (°C)Reaction Time (hours)Derivatization Yield (%)
5-fold25275
10-fold25292
20-fold25295
10-fold37194
10-fold41260

Table 2: Mass Spectrometry Data for Model Peptide Derivatization

PeptideTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)
Unmodified Peptide318.13318.15-
Derivatized Peptide565.31565.33+247.18

Visualizations

Derivatization_Workflow Peptide Peptide/Protein Solution (with nucleophilic residues) Reaction Derivatization Reaction (pH 7.5-8.5, RT, 2h) Peptide->Reaction Reagent 2-Bromo-1-[3,5-di(tert-butyl)- 4-hydroxyphenyl]ethan-1-one Reagent->Reaction Quench Quenching (e.g., 2-Mercaptoethanol) Reaction->Quench Purification Purification (HPLC or Desalting) Quench->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Experimental workflow for peptide/protein derivatization.

Signaling_Pathway_Example cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Recruitment & Phosphorylation Ligand Growth Factor Ligand->Receptor Binding Kinase1 Kinase 1 Adaptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Peptide Target Peptide (Cys-containing) Kinase2->Peptide Regulation DerivatizedPeptide Derivatized Peptide (Alkylated) Peptide->DerivatizedPeptide Derivatization (In vitro analysis)

Caption: Example signaling pathway for studying a target peptide.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one is a versatile bifunctional synthetic intermediate. Its structure incorporates a reactive α-bromoketone moiety, which is susceptible to nucleophilic attack and subsequent cyclization reactions, and a sterically hindered phenolic group. This phenolic moiety is a well-established antioxidant pharmacophore, known for its ability to scavenge free radicals. The presence of the bulky tert-butyl groups enhances the stability and lipophilicity of molecules derived from this starting material.

These structural features make this compound an excellent precursor for the synthesis of a variety of heterocyclic compounds, particularly those with potential applications as antioxidant and anti-inflammatory agents. This document provides detailed protocols for the synthesis of thiazole, imidazole, and oxazole derivatives from this starting material, along with relevant data and application notes.

Synthesis of the Starting Material

The starting material, this compound, can be synthesized from 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone via bromination.

Experimental Protocol: Synthesis of this compound [1]

  • Dissolve 20.6 g (83 mmol) of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone in 50 ml of methylene chloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the solution to boiling.

  • Add 14.4 g (90 mmol) of bromine dropwise over 15 minutes.

  • Heat the mixture under reflux for an additional 2 hours.

  • After cooling, add 50 ml of water.

  • Separate the organic phase and dry it over sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the solid residue from methylcyclohexane to obtain the pure product.

Another reported method involves the reaction of 4-hydroxy-3,5-ditert-butylacetophenone with bromine in the presence of aluminium chloride in octane at 70°C for 30 minutes, yielding 91% of the product[2][3].

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazoles from α-haloketones and a source of sulfur, typically a thioamide such as thiourea. The reaction of this compound with thiourea is expected to yield 2-amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)thiazole, a compound with significant potential as a biologically active agent.

Experimental Protocol: Synthesis of 2-Amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)thiazole

This protocol is adapted from a general procedure for the synthesis of 2-aminothiazole derivatives.

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Add 1.1 equivalents of thiourea to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)thiazole.

Quantitative Data Summary: Synthesis of Thiazole Derivatives

ProductReactantsSolventReaction Time (h)Yield (%)Reference
2-Amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)thiazoleThis compound, ThioureaEthanol4-6Not specifiedAdapted from

Applications of Thiazole Derivatives

Thiazole derivatives containing the 3,5-di-tert-butyl-4-hydroxyphenyl moiety are of significant interest due to their potential antioxidant and anti-inflammatory properties[4]. The hindered phenolic group is a known radical scavenger, and the thiazole core is a common scaffold in many biologically active compounds. These derivatives are promising candidates for the development of novel therapeutic agents for diseases associated with oxidative stress and inflammation.

Thiazole_Synthesis_Workflow start Start dissolve Dissolve Starting Material in Ethanol start->dissolve add_thiourea Add Thiourea dissolve->add_thiourea reflux Reflux for 4-6h add_thiourea->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Product (Filtration/Concentration) cool->isolate wash Wash with Cold Ethanol isolate->wash recrystallize Recrystallize wash->recrystallize product Pure 2-Amino-4-(3,5-di-tert-butyl- 4-hydroxyphenyl)thiazole recrystallize->product

Synthesis of Imidazole Derivatives

Imidazole derivatives can be synthesized from α-bromoketones through condensation with amidines. For instance, the reaction of this compound with benzamidine would lead to the formation of a 2,4-disubstituted imidazole. Imidazoles are another class of heterocycles with a wide range of biological activities, including anti-inflammatory and anticancer properties.

Experimental Protocol: Synthesis of 2-Phenyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)imidazole

This protocol is based on general procedures for imidazole synthesis.

  • To a solution of 1.0 equivalent of this compound in a suitable solvent such as ethanol or isopropanol, add 1.1 equivalents of benzamidine hydrochloride and 1.2 equivalents of a base (e.g., sodium bicarbonate or triethylamine).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data Summary: Synthesis of Imidazole Derivatives

ProductReactantsSolventBaseYield (%)Reference
2-Phenyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)imidazoleThis compound, Benzamidine hydrochlorideEthanolNaHCO₃Not specifiedGeneral Method

Applications of Imidazole Derivatives

Imidazole derivatives bearing the 3,5-di-tert-butyl-4-hydroxyphenyl group have shown potential as anti-inflammatory agents[2]. The combination of the imidazole core, a known pharmacophore, with the antioxidant phenolic moiety can lead to synergistic effects, resulting in compounds with dual antioxidant and anti-inflammatory activities. Such compounds are valuable for the development of drugs targeting inflammatory diseases where oxidative stress plays a significant role.

Imidazole_Synthesis_Pathway reactant1 2-Bromo-1-[3,5-di(tert-butyl)- 4-hydroxyphenyl]ethan-1-one intermediate Intermediate Adduct reactant1->intermediate + reactant2 Benzamidine reactant2->intermediate + product 2-Phenyl-4-(3,5-di-tert-butyl- 4-hydroxyphenyl)imidazole intermediate->product Cyclization (-H2O, -HBr)

Synthesis of Oxazole Derivatives

Oxazoles can be prepared from α-bromoketones by reaction with an amide, such as formamide, in a process known as the Robinson-Gabriel synthesis. The reaction of this compound with formamide would yield 5-(3,5-di-tert-butyl-4-hydroxyphenyl)oxazole.

Experimental Protocol: Synthesis of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)oxazole

This is a general protocol for the synthesis of oxazoles from α-haloketones.

  • A mixture of 1.0 equivalent of this compound and a large excess of formamide is heated at 150-160 °C for several hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated product is collected by filtration and washed with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data Summary: Synthesis of Oxazole Derivatives

ProductReactantsReaction Temperature (°C)Yield (%)Reference
5-(3,5-di-tert-butyl-4-hydroxyphenyl)oxazoleThis compound, Formamide150-160Not specifiedGeneral Method

Applications of Oxazole Derivatives

Oxazole-containing compounds are known to possess a wide range of biological activities. The incorporation of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety into an oxazole ring system is a promising strategy for the development of novel antioxidants. The oxazole ring can serve as a stable scaffold for the phenolic group and may also contribute to the overall biological profile of the molecule.

Oxazole_Synthesis_Logic start Starting Material: 2-Bromo-1-[3,5-di(tert-butyl)- 4-hydroxyphenyl]ethan-1-one reaction Robinson-Gabriel Synthesis start->reaction reagent Reagent: Formamide reagent->reaction condition Condition: High Temperature condition->reaction product Product: 5-(3,5-di-tert-butyl-4-hydroxyphenyl)oxazole reaction->product

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols provided herein for the synthesis of thiazole, imidazole, and oxazole derivatives offer straightforward methods for accessing novel compounds with significant potential for applications in drug discovery, particularly in the areas of antioxidant and anti-inflammatory research. The presence of the sterically hindered phenol moiety is a key feature that imparts desirable biological activity to the resulting heterocyclic products. Further investigation into the biological properties of these compounds is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols: 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one in the Preparation of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one is a valuable bifunctional molecule for the synthesis of targeted enzyme inhibitors. Its chemical structure incorporates two key features: an α-bromo-ketone moiety, which is a reactive electrophile capable of forming covalent bonds with nucleophilic residues in enzyme active sites, and a sterically hindered phenol group (3,5-di-tert-butyl-4-hydroxyphenyl), a well-established antioxidant pharmacophore. This combination makes it a promising starting material for the development of inhibitors that can modulate enzyme activity through covalent modification, particularly for enzymes implicated in oxidative stress and signaling pathways.

A closely related analog, 2-bromo-4'-hydroxyacetophenone, is a known covalent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1.[1] These enzymes are critical regulators in various cellular signaling pathways, including the insulin signaling cascade. The α-bromo-ketone functionality in these molecules allows for the alkylation of essential cysteine residues within the PTP active site, leading to irreversible inhibition. Given this precedent, this compound is an excellent candidate for the synthesis of novel PTP inhibitors with potential dual-action capabilities, combining PTP inhibition with antioxidant effects.

Target Enzymes and Signaling Pathways

The primary targets for inhibitors synthesized from this compound are protein tyrosine phosphatases (PTPs).

  • PTP1B (Protein Tyrosine Phosphatase 1B): As a key negative regulator of the insulin and leptin signaling pathways, inhibition of PTP1B is a therapeutic strategy for type 2 diabetes and obesity.

  • SHP-1 (Src homology region 2 domain-containing phosphatase-1): Primarily expressed in hematopoietic cells, SHP-1 is involved in the regulation of immune cell signaling.

The general mechanism of inhibition involves the nucleophilic attack by the catalytic cysteine residue in the PTP active site on the α-carbon of the bromo-ketone, leading to the formation of a stable covalent bond and inactivation of the enzyme.

Data Presentation

While specific quantitative data for enzyme inhibitors derived directly from this compound is not available in the public domain, the following table presents the inhibitory activity of the analogous compound, 2-bromo-4'-hydroxyacetophenone (also known as PTP Inhibitor I), against key protein tyrosine phosphatases. This data serves as a benchmark for the expected activity of inhibitors synthesized from the title compound.

CompoundTarget EnzymeInhibition Constant (Ki)Assay ConditionsReference
2-bromo-4'-hydroxyacetophenonePTP1B42 µMFull-length enzyme
2-bromo-4'-hydroxyacetophenoneSHP-143 µMCatalytic domain

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone.[2]

Materials:

  • 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone

  • Methylene chloride (CH₂Cl₂)

  • Bromine (Br₂)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Methylcyclohexane

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 20.6 g (83 mmol) of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone in 50 ml of methylene chloride in a round-bottom flask with stirring.

  • Heat the solution to boiling.

  • Add 14.4 g (90 mmol) of bromine dropwise over 15 minutes using a dropping funnel.

  • Heat the mixture under reflux for an additional 2 hours.

  • Cool the reaction mixture to room temperature and add 50 ml of water.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Dry the organic phase over sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the solid residue from methylcyclohexane to yield pure this compound.

Protocol 2: General Synthesis of Thioether-linked Enzyme Inhibitors

This protocol outlines a general method for synthesizing potential enzyme inhibitors by reacting this compound with a thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule thiol).

Materials:

  • This compound

  • Thiol-containing compound (R-SH)

  • Apolar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Mild base (e.g., Diisopropylethylamine - DIPEA)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the thiol-containing compound (1.0 equivalent) in DMF in a reaction vessel.

  • Add DIPEA (1.1 equivalents) to the solution and stir for 10 minutes at room temperature to deprotonate the thiol.

  • Add a solution of this compound (1.0 equivalent) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: In Vitro PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of synthesized compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP)

  • Synthesized inhibitor compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor compound in DMSO.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 10 µL of the inhibitor solution at various concentrations (typically in a serial dilution) to the wells. Include a control with DMSO only.

  • Add 20 µL of a solution of PTP1B (final concentration ~10-50 nM) to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of pNPP solution (final concentration corresponding to the Km value for PTP1B).

  • Incubate the plate at 37°C for 15-30 minutes.

  • Stop the reaction by adding 10 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Starting Material cluster_inhibition Preparation of Enzyme Inhibitor start 1-(3,5-di-tert-butyl-4- hydroxyphenyl)ethanone reagent1 Bromine (Br2) Methylene Chloride product1 2-Bromo-1-[3,5-di(tert-butyl)-4- hydroxyphenyl]ethan-1-one reagent1->product1 Bromination reagent2 Thiol-containing molecule (R-SH) product2 Thioether-linked Inhibitor reagent2->product2 Nucleophilic Substitution

Caption: Synthetic workflow for the preparation of enzyme inhibitors.

Inhibition_Mechanism PTP_Enzyme PTP Active Site (with catalytic Cys-SH) Covalent_Complex Inactive Covalently Modified Enzyme PTP_Enzyme->Covalent_Complex Nucleophilic attack by Cysteine Inhibitor 2-Bromo-1-[3,5-di(tert-butyl)-4- hydroxyphenyl]ethan-1-one Inhibitor->Covalent_Complex Alkylation

Caption: Mechanism of covalent inhibition of Protein Tyrosine Phosphatases.

Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylation Downstream Downstream Signaling (e.g., Glucose Uptake) pIR->Downstream Activates PTP1B PTP1B Inhibitor Synthesized Inhibitor Inhibitor->PTP1B Inhibits

Caption: Role of PTP1B and its inhibitor in the insulin signaling pathway.

References

Use of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one in material science for polymer stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Stabilization of Polymers with 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one

Product Name: this compound

Chemical Structure:

CAS Number: 14386-64-2

Molecular Formula: C₁₆H₂₃BrO₂

Description: this compound is a sterically hindered phenolic compound. Like other hindered phenols, it is designed to function as a primary antioxidant for organic polymers.[1][2][3] The bulky tert-butyl groups adjacent to the hydroxyl group enhance its stability and its ability to act as a radical scavenger, which is crucial for protecting polymers from degradation during processing and end-use.[1][2] This compound is anticipated to be effective in a variety of polymers, including polyolefins (polyethylene, polypropylene), styrenic polymers, and elastomers, protecting them against thermo-oxidative degradation.[1][4]

Mechanism of Action

The primary role of hindered phenolic antioxidants is to interrupt the auto-oxidation cycle of polymers.[1] This cycle is a free-radical chain reaction initiated by heat, light, or mechanical stress. The antioxidant donates a hydrogen atom from its phenolic hydroxyl group to peroxy radicals (ROO•) in the polymer, neutralizing them and preventing further propagation of degradation.[5] The resulting phenoxy radical is stabilized by resonance and the steric hindrance of the tert-butyl groups, preventing it from initiating new degradation chains.

G cluster_initiation Initiation cluster_propagation Propagation cluster_stabilization Stabilization by Hindered Phenol (ArOH) Polymer Polymer (RH) R_rad Alkyl Radical (R•) Polymer->R_rad Forms Initiator Heat, UV Light, Mechanical Stress Initiator->Polymer Energy Input O2 Oxygen (O₂) ROO_rad Peroxy Radical (ROO•) RH_new Polymer (RH) ROOH Hydroperoxide (ROOH) ROOH->R_rad Further Degradation R_rad_new Alkyl Radical (R•) ArOH 2-Bromo-1-[3,5-di(tert-butyl) -4-hydroxyphenyl]ethan-1-one (ArOH) ROO_rad_stab Peroxy Radical (ROO•) ArO_rad Stable Phenoxy Radical (ArO•) ArO_rad->ROO_rad_stab Terminates another radical ROOH_stab Stable Hydroperoxide (ROOH)

Illustrative Performance Data

The following data is representative of the expected performance of a hindered phenolic antioxidant and is provided for illustrative purposes, as specific experimental data for this compound is not available in published literature.

Table 1: Oxidative Induction Time (OIT) of Polypropylene (PP)

FormulationConcentration (wt%)OIT at 200°C (minutes)
Unstabilized PP03.5
PP + Antioxidant0.125.8
PP + Antioxidant0.248.2
PP + Commercial Ref.0.124.5

Table 2: Mechanical Properties of Polyethylene (PE) after Accelerated Aging at 110°C

FormulationConcentration (wt%)Aging Time (hours)Tensile Strength Retention (%)Elongation at Break Retention (%)
Unstabilized PE02004515
PE + Antioxidant0.12008875
PE + Antioxidant0.22009585
PE + Commercial Ref.0.12008672

Table 3: Melt Flow Index (MFI) of Polypropylene (PP) after Multiple Extrusions

FormulationConcentration (wt%)MFI after 1 Pass (g/10 min)MFI after 5 Passes (g/10 min)% Change in MFI
Unstabilized PP04.18.5+107%
PP + Antioxidant0.14.04.8+20%
PP + Antioxidant0.23.94.4+12.8%
PP + Commercial Ref.0.14.04.9+22.5%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on established synthesis methods.[6]

Materials:

  • 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone

  • Bromine

  • Methylene chloride

  • Water

  • Sodium sulfate

  • Methylcyclohexane

Procedure:

  • Dissolve 20.6 g (83 mmol) of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone in 50 ml of methylene chloride with stirring and heat to boiling.[6]

  • Add 14.4 g (90 mmol) of bromine dropwise over 15 minutes.[6]

  • Heat the mixture under reflux for an additional 2 hours.[6]

  • Cool the mixture and add 50 ml of water.[6]

  • Separate the organic phase and dry it over sodium sulfate.[6]

  • Remove the solvent under reduced pressure.[6]

  • Recrystallize the solid residue from methylcyclohexane to yield the final product.[6]

Protocol 2: Sample Preparation and Evaluation of Polymer Stabilization

This protocol outlines the general workflow for incorporating the antioxidant into a polymer matrix and evaluating its performance.

G cluster_testing Performance Testing start Start melt_blending Melt Blending (Polymer + Antioxidant) start->melt_blending specimen_fab Specimen Fabrication (Injection/Compression Molding) melt_blending->specimen_fab initial_testing Initial Properties (MFI, Tensile, OIT) specimen_fab->initial_testing accelerated_aging Accelerated Aging (Forced Air Oven) initial_testing->accelerated_aging post_aging_testing Post-Aging Properties (MFI, Tensile, OIT) accelerated_aging->post_aging_testing data_analysis Data Analysis and Comparison post_aging_testing->data_analysis end End data_analysis->end

A. Melt Blending:

  • Dry the base polymer resin (e.g., polypropylene) to remove moisture.

  • Pre-mix the polymer powder or pellets with the desired concentration of this compound (e.g., 0.1 wt%).

  • Compound the mixture using a twin-screw extruder at a temperature appropriate for the polymer (e.g., 190-220°C for PP).

  • Pelletize the extruded strands.

B. Specimen Fabrication:

  • Dry the compounded pellets.

  • Use an injection molding or compression molding machine to prepare test specimens according to relevant standards (e.g., ISO 527 for tensile bars).

C. Accelerated Oven Aging:

  • Place the test specimens in a forced-air circulating oven at a specified temperature (e.g., 110°C).

  • Remove specimens at predetermined time intervals (e.g., 100, 200, 500 hours) for analysis.

D. Performance Testing:

  • Oxidative Induction Time (OIT) (ISO 11357-6):

    • Place a small sample (5-10 mg) of the stabilized polymer in an open aluminum pan in a Differential Scanning Calorimetry (DSC) instrument.

    • Heat the sample to the test temperature (e.g., 200°C) under a nitrogen atmosphere.

    • Once the temperature stabilizes, switch the gas to oxygen at a constant flow rate.

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

  • Tensile Properties (ISO 527):

    • Condition the test specimens at a standard temperature and humidity.

    • Use a Universal Testing Machine (UTM) to measure tensile strength and elongation at break.

    • Compare the results of aged and unaged specimens to determine the retention of mechanical properties.

  • Melt Flow Index (MFI) (ISO 1133):

    • Use an extrusion plastometer at a standard temperature and load for the specific polymer (e.g., 230°C/2.16 kg for PP).

    • Measure the mass of polymer extruded through a standard die in 10 minutes.

    • An increase in MFI typically indicates polymer chain scission (degradation). To simulate processing degradation, the MFI of pellets can be measured after multiple extrusion cycles.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for the purification of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one via recrystallization.

Troubleshooting Guide

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is unsuitable, or an insufficient volume of solvent is being used.

  • Solution:

    • Ensure the solvent is being heated to its boiling point.

    • Gradually add more solvent in small increments until the solid dissolves.

    • If the solid still does not dissolve after adding a large volume of solvent, a different solvent or a solvent mixture may be required. A common solvent for the recrystallization of this compound is methylcyclohexane[1]. Other potential solvents for aromatic ketones include ethanol, or mixtures such as n-hexane/acetone or n-hexane/ethyl acetate[2].

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, the cooling rate is too rapid, or the melting point of the compound is lower than the boiling point of the solvent. The presence of impurities can also lower the melting point, contributing to this issue[3][4].

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can do this by leaving the flask on a warm surface or insulating it to slow heat loss[4].

    • If using a mixed solvent system, add more of the solvent in which the compound is more soluble[3].

Problem: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, leading to a solution that is not saturated enough for crystal formation. The solution may also be supersaturated and require nucleation to begin crystallization[4][5].

  • Solution:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites[3][6].

      • Add a "seed crystal" of the pure compound to initiate crystal growth[3].

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again[3][4].

    • Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the solubility of the compound[5].

Problem: The recrystallization yield is very low.

  • Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. Premature crystallization during hot filtration can also lead to product loss.

  • Solution:

    • Before filtration, ensure the solution has been cooled sufficiently to maximize crystal formation.

    • To recover more product, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals.

    • To avoid premature crystallization, use a pre-heated funnel and flask for hot filtration and perform the filtration quickly[5].

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A good starting solvent reported for this compound is methylcyclohexane[1]. Generally, for aromatic ketones, solvents like ethanol or solvent mixtures such as n-hexane/acetone can also be effective[2]. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q2: How can I determine the appropriate amount of solvent to use?

The goal is to use the minimum amount of hot solvent to fully dissolve the crude product. A good practice is to start with a small amount of solvent, bring it to a boil, and then add more hot solvent in small portions until the solid just dissolves[7]. Using too much solvent is a common reason for poor or no crystal formation[4].

Q3: How pure can I expect the product to be after one recrystallization?

A successful recrystallization should significantly improve the purity of the compound. While the exact purity depends on the nature and amount of impurities, it is common to achieve purities of over 95%. The melting point of the recrystallized product should be sharp and close to the literature value. For this compound, the melting point is reported to be 96-98 °C[8].

Q4: Should I cool the solution slowly or quickly?

Slow cooling is generally preferred as it allows for the formation of larger, more well-defined crystals, which tend to be purer. Rapid cooling can cause the solid to precipitate out of solution quickly, trapping impurities within the crystal lattice[3][5].

Quantitative Data Summary

ParameterValueSource
Molecular FormulaC₁₆H₂₃BrO₂[9]
Molecular Weight327.26 g/mol [9]
Melting Point96-98 °C[8]
Purity (Typical)>95%[8]

Experimental Protocol: Recrystallization from Methylcyclohexane

This protocol is adapted from a known synthesis procedure for the target compound[1].

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methylcyclohexane and heat the mixture with stirring, for instance, on a hot plate. Continue to add small portions of hot methylcyclohexane until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can cover the flask with a watch glass and place it on a surface that does not conduct heat well. Crystal formation should be observed as the solution cools.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methylcyclohexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator.

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oiling_out Does the compound 'oil out'? cool->oiling_out crystals_form Do crystals form? filter_dry Filter and dry crystals crystals_form->filter_dry Yes troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: - Reheat solution - Add more solvent - Cool more slowly oiling_out->troubleshoot_oiling Yes troubleshoot_no_crystals->cool troubleshoot_oiling->dissolve

References

Technical Support Center: Synthesis of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one.

Troubleshooting Guide

Low product yield and the formation of impurities are common challenges during the synthesis. This guide addresses specific issues you might encounter.

Issue 1: Low Yield of the Desired Product

Low yields can arise from several factors, from incomplete reactions to product loss during workup.

Potential Cause Troubleshooting Recommendation Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.The reaction may require more time to go to completion, especially at lower temperatures.
Sub-optimal Reaction Temperature Gently heat the reaction mixture if it is proceeding too slowly. Avoid excessively high temperatures.Increased temperature can enhance the reaction rate, but overheating may lead to side product formation.
Poor Solubility of Reactants Ensure the starting material, 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone, is fully dissolved in the solvent before adding the brominating agent.Proper dissolution ensures a homogeneous reaction mixture, allowing for efficient interaction between reactants.
Product Loss During Workup During aqueous washes, ensure proper phase separation to avoid loss of the organic layer. When precipitating the product, cool the solution sufficiently to maximize recovery.Careful handling during extraction and purification steps is crucial to prevent mechanical loss of the product.
Choice of Brominating Agent Consider using a more selective brominating agent like Copper(II) Bromide.Some brominating agents are more efficient and selective, leading to higher yields of the desired product.[1]

Issue 2: Significant Formation of Side Products

The primary side reaction is nuclear bromination, where bromine substitutes onto the aromatic ring instead of the desired alpha-position to the carbonyl group. The hydroxyl group on the phenyl ring is strongly activating, making the ring susceptible to this electrophilic attack.

Potential Cause Troubleshooting Recommendation Rationale
Nuclear Bromination 1. Use a selective brominating agent: Copper(II) bromide is reported to be highly selective for α-bromination.[1]2. Solvent Selection: Employ anhydrous, non-polar solvents to help suppress nuclear bromination.[1]3. Protect the Hydroxyl Group: Temporarily protect the hydroxyl group (e.g., as an ether or ester) before bromination. This will require an additional deprotection step.[1]These strategies either increase the selectivity for α-bromination or deactivate the aromatic ring towards electrophilic substitution.
Over-bromination 1. Control Stoichiometry: Use a controlled amount of the brominating agent (e.g., 1.0 to 1.1 equivalents).2. Slow Addition: Add the brominating agent dropwise to the reaction mixture.This prevents the formation of di- or tri-brominated products by ensuring there isn't a large excess of the brominating agent at any given time.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

The most prevalent method is the direct α-bromination of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone using a brominating agent in a suitable solvent.

Q2: Which brominating agent should I use?

The choice of brominating agent can significantly impact the yield and purity of the product. Common options include:

  • Elemental Bromine (Br₂): Widely used but can lead to side products if not controlled carefully.

  • N-Bromosuccinimide (NBS): A milder brominating agent that can offer better selectivity.

  • Copper(II) Bromide (CuBr₂): Reported to be highly selective for α-bromination, potentially leading to higher yields and fewer impurities.[1]

Q3: What is the best solvent for this reaction?

The choice of solvent can influence reaction rate and selectivity.

  • Chlorinated Solvents (e.g., Methylene Chloride, Chloroform): Commonly used and effective for dissolving the starting material.[2][3]

  • Ethers (e.g., Diethyl Ether): Another common choice, often used at lower temperatures.[4]

  • Non-polar Solvents (e.g., Octane): Can help to suppress nuclear bromination. A high yield of 91% has been reported using octane.[5][6]

Q4: How can I purify the crude product?

Recrystallization is the most common method for purifying this compound.

  • Solvent Selection: Methylcyclohexane and diethyl ether have been successfully used for recrystallization.[2][4] It is advisable to perform small-scale solubility tests to find the optimal solvent or solvent mixture.

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, activated charcoal can be used for decolorization, followed by hot filtration. Allow the solution to cool slowly to form crystals, and then cool further in an ice bath to maximize precipitation. The crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.

Experimental Protocols

Below are detailed methodologies for key experiments.

Protocol 1: Bromination using Bromine in Methylene Chloride

This protocol is adapted from a standard procedure for the synthesis of the target molecule.[2]

Materials:

  • 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone

  • Bromine

  • Methylene Chloride

  • Water

  • Sodium Sulfate

  • Methylcyclohexane (for recrystallization)

Procedure:

  • Dissolve 20.6 g (83 mmol) of 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone in 50 ml of methylene chloride with stirring and heat to boiling.[2]

  • Add 14.4 g (90 mmol) of bromine dropwise over 15 minutes.[2]

  • Heat the mixture under reflux for an additional 2 hours.[2]

  • After cooling, add 50 ml of water.[2]

  • Separate the organic phase and dry it over sodium sulfate.[2]

  • Remove the solvent under reduced pressure.[2]

  • Recrystallize the solid residue from methylcyclohexane.[2]

Protocol 2: High-Yield Bromination using Bromine and Aluminum Chloride in Octane

This method has been reported to produce a high yield of the desired product.[5][6]

Materials:

  • 4-hydroxy-3,5-di-tert-butylacetophenone

  • Bromine

  • Aluminum chloride

  • Octane

Procedure:

  • React bromine with 4-hydroxy-3,5-di-tert-butylacetophenone in the presence of aluminum chloride in octane.

  • Maintain the reaction temperature at 70°C for 30 minutes.[5][6]

  • (Note: The original source lacks detailed workup and purification steps, which would typically involve quenching the reaction, extraction, and recrystallization as described in Protocol 1).

Data Presentation

Table 1: Comparison of Reported Synthesis Conditions

Brominating AgentSolventCatalyst/AdditiveTemperatureTimeYieldReference
BromineMethylene ChlorideNoneReflux2 hoursNot specified[2]
BromineOctaneAluminum Chloride70°C30 minutes91%[5][6]
BromineChloroformSulfuric Acid338 K (65°C)5 hoursNot specified[3]
BromineDiethyl EtherNone0°C1 hourNot specified[4]

Visualizations

experimental_workflow cluster_start Reaction Setup cluster_reaction Bromination cluster_workup Workup cluster_purification Purification start Dissolve Starting Material in Solvent add_br Add Brominating Agent (e.g., Br2, NBS, CuBr2) start->add_br react Stir at Controlled Temperature add_br->react monitor Monitor Reaction by TLC react->monitor quench Quench Reaction (e.g., with NaHCO3 solution) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., with Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate recrystallize Recrystallize from Suitable Solvent concentrate->recrystallize isolate Isolate Pure Product (Filtration) recrystallize->isolate troubleshooting_guide cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product check_completion Check Reaction Completion (TLC) start->check_completion check_side_products Analyze Side Products (e.g., NMR, MS) start->check_side_products incomplete Incomplete Reaction check_completion->incomplete Starting Material Present check_workup Review Workup Procedure check_completion->check_workup No Starting Material extend_time Action: Extend Reaction Time incomplete->extend_time loss_workup Product Loss During Workup check_workup->loss_workup optimize_extraction Action: Optimize Extraction/Precipitation loss_workup->optimize_extraction nuclear_bromination Nuclear Bromination Detected check_side_products->nuclear_bromination over_bromination Di-brominated Product Detected check_side_products->over_bromination change_reagents Action: Use CuBr2 or Protect -OH Group nuclear_bromination->change_reagents control_stoichiometry Action: Control Bromine Stoichiometry over_bromination->control_stoichiometry

References

Troubleshooting low reactivity of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low reactivity encountered with 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one. The significant steric hindrance imposed by the two tert-butyl groups ortho to the carbonyl group is the primary factor contributing to its reduced reactivity in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound proceeding slowly or not at all?

A1: The low reactivity is primarily due to the substantial steric hindrance created by the two tert-butyl groups on the phenyl ring. These bulky groups physically obstruct the typical backside attack required for an S(_N)2 reaction at the alpha-carbon, significantly increasing the activation energy of the reaction.

Q2: What is the general mechanism for reactions involving this alpha-bromo ketone?

A2: Reactions with this compound, like other alpha-halo ketones, typically proceed via a nucleophilic substitution (S(_N)2) mechanism. However, due to the aforementioned steric hindrance, forcing conditions are often necessary to achieve reasonable reaction rates and yields.

Q3: Are there any known side reactions to be aware of?

A3: Under strongly basic conditions, elimination reactions to form an unsaturated ketone can be a competitive pathway. Additionally, with certain nucleophiles, the Favorskii rearrangement might be a possibility, although the steric hindrance can also impede the formation of the necessary cyclopropanone intermediate.

Q4: How does the reactivity of this compound compare to less hindered phenacyl bromides?

Troubleshooting Guide for Low Reactivity

This guide provides a systematic approach to overcoming the low reactivity of this compound in nucleophilic substitution reactions.

Issue: Incomplete or Slow Reaction with Nucleophiles

The primary reason for incomplete or slow reactions is the steric hindrance impeding the S(_N)2 pathway. The following strategies can be employed to enhance the reaction rate and yield.

Caption: Troubleshooting workflow for low reactivity.

Optimization of Reaction Conditions

Before resorting to more drastic changes, optimizing the existing reaction parameters is recommended.

ParameterStandard ConditionOptimized ConditionRationale
Temperature Room Temperature50-100 °C (or reflux)Provides the necessary activation energy to overcome the steric barrier.
Solvent Protic (e.g., Ethanol)Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)Polar aprotic solvents do not solvate the nucleophile as strongly, increasing its effective nucleophilicity.
Concentration 0.1 M0.5 - 1.0 MHigher concentrations can increase the frequency of molecular collisions.
Reaction Time 2-4 hours12-48 hoursAllows more time for the sterically hindered reaction to proceed to completion.
Enhancement of Nucleophilicity

If optimizing conditions is insufficient, enhancing the strength of the nucleophile is the next logical step.

Nucleophile TypeStrategyExampleRationale
Amines Use a stronger, less hindered base for deprotonation.Instead of K₂CO₃, use NaH or KHMDS.Generates a higher concentration of the more nucleophilic free amine or its anion.
Alcohols/Phenols Convert to the corresponding alkoxide/phenoxide.Use a strong base like NaH or KOtBu.The anionic form is a significantly stronger nucleophile.
Thiols Convert to the corresponding thiolate.Use a base like Et₃N or K₂CO₃.Thiolates are excellent nucleophiles.
Carboxylic Acids Convert to the carboxylate salt.Use a base like Cs₂CO₃.Cesium salts are often more soluble and the carboxylate is more nucleophilic.
Advanced Strategies for Highly Unreactive Systems

For particularly challenging reactions, more advanced techniques may be necessary.

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can be highly effective. The catalyst transports the nucleophile from an aqueous or solid phase into the organic phase where the sterically hindered substrate is dissolved, thereby increasing the reaction rate.

  • Use of Promoters: For certain reactions, additives can facilitate the substitution. For example, the use of silver salts (e.g., Ag₂O) can sometimes promote the alkylation of phenols by activating the alkyl halide.

Experimental Protocols

The following are model protocols for common reactions with this compound, incorporating the troubleshooting strategies discussed.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol details the reaction with a moderately reactive nucleophile, incorporating optimization of reaction conditions.

N_Alkylation_Workflow Start Start: Combine Reactants Reaction Heat Reaction Mixture (e.g., 80 °C in DMF) Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Workflow for N-alkylation.

Materials:

  • This compound

  • Secondary Amine (e.g., Morpholine)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the secondary amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: O-Alkylation of a Phenol using Phase-Transfer Catalysis

This protocol is designed for less reactive nucleophiles and employs phase-transfer catalysis to enhance the reaction rate.

Materials:

  • This compound

  • Phenol

  • Potassium Hydroxide (KOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the phenol (1.1 eq) in toluene.

  • Add an aqueous solution of potassium hydroxide (50% w/w, 3.0 eq) and tetrabutylammonium bromide (0.1 eq).

  • Heat the biphasic mixture to 90 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Summary of Troubleshooting Strategies and Expected Outcomes

The following table summarizes the recommended strategies and provides a qualitative expectation of their impact on reaction yield and time.

IssueStrategyTemperatureSolventNucleophile StrengthAdditivesExpected Yield ImprovementExpected Time Reduction
Slow reaction with amine Increase Temperature & Change Solvent80-100 °CDMF--Moderate to HighSignificant
No reaction with phenol Stronger Base & PTC90-110 °CTolueneUse NaHTBABHighSignificant
Low yield with carboxylate Use Cesium Salt60-80 °CAcetonitrileCs₂CO₃-ModerateModerate
Poor conversion with thiol Mild BaseRoom TempDMFEt₃N-High-

Disclaimer: The information provided in this technical support center is intended for guidance by qualified professionals. All experimental procedures should be conducted with appropriate safety precautions. Reaction conditions may require further optimization based on the specific nucleophile and experimental setup.

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential: 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one versus BHT

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant activities of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT).

Due to a lack of direct experimental data on the antioxidant activity of this compound in publicly available scientific literature, this comparison is based on established structure-activity relationships of phenolic antioxidants and data from studies on structurally similar compounds. BHT, a well-characterized antioxidant, will serve as the benchmark for this theoretical analysis.

Core Structures and Antioxidant Moiety

Both this compound and BHT share the same core phenolic structure: 3,5-di-tert-butyl-4-hydroxyphenyl. This sterically hindered phenolic group is the primary determinant of their antioxidant activity. The two bulky tert-butyl groups ortho to the hydroxyl group are crucial for stabilizing the phenoxyl radical that forms after donating a hydrogen atom to a free radical, thereby preventing the propagation of oxidative chains.[1]

Theoretical Comparison of Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily governed by the hydrogen-donating ability of the hydroxyl group. The substituents on the aromatic ring can influence this activity by either donating or withdrawing electrons.

  • Butylated Hydroxytoluene (BHT): BHT has a methyl group at the para position. This electron-donating group can further stabilize the phenoxyl radical through hyperconjugation, contributing to its well-established antioxidant efficacy.

  • This compound: This compound has a bromoacetyl group (-COCH2Br) at the para position. The carbonyl group is electron-withdrawing, which would be expected to decrease the electron density on the phenolic oxygen, making it more difficult to donate a hydrogen atom. Consequently, this is likely to reduce the intrinsic antioxidant activity compared to BHT. However, the presence of the bromine atom and the overall larger structure might influence its solubility and interaction with different radical species, which could affect its activity in various assay systems.

A study on flavonoid analogues incorporating the 3,5-di-tert-butyl-4-hydroxyphenyl moiety demonstrated that this core structure contributes significantly to antioxidant activity.[1] This suggests that this compound would still possess antioxidant properties, albeit potentially lower than BHT due to the electron-withdrawing nature of the bromoacetyl group.

Quantitative Antioxidant Data for BHT

The antioxidant activity of BHT has been extensively evaluated using various assays. The half-maximal inhibitory concentration (IC50) is a common metric, with a lower value indicating higher antioxidant activity. The following table summarizes reported IC50 values for BHT in two common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

AssayIC50 of BHT (µg/mL)Reference
DPPH202.35[2]
DPPH277[3]
ABTS13[3]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS radical scavenging assays are provided below to facilitate the design of comparative studies.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.[4]

Reagents and Equipment:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compound and standard antioxidant (e.g., BHT, Trolox, Ascorbic Acid)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of test samples: Dissolve the test compound and standard in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to 100 µL of each sample concentration in a 96-well plate.

    • For the control, mix 100 µL of the DPPH solution with 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation of Scavenging Activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5][6]

Reagents and Equipment:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound and standard antioxidant (e.g., Trolox)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ stock solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Dissolve the test compound and standard in the appropriate solvent to prepare a series of concentrations.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to 10 µL of each sample concentration in a 96-well plate.

    • For the control, mix 190 µL of the ABTS•+ working solution with 10 µL of the solvent.

    • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) Determination: Plot the percentage of scavenging activity against the concentration to determine the IC50 value, or compare the scavenging activity to that of a Trolox standard curve to calculate the TEAC.

Visualizing Antioxidant Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of phenolic antioxidants and the experimental workflows for the DPPH and ABTS assays.

G General Mechanism of Phenolic Antioxidants Phenolic_Antioxidant Phenolic Antioxidant (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Phenolic_Antioxidant->Phenoxyl_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Caption: Mechanism of free radical scavenging by a phenolic antioxidant.

G DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Sample DPPH_Solution->Mix Sample_Solutions Prepare Sample/Standard Dilutions Sample_Solutions->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Calculate_Scavenging->Determine_IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

G ABTS Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS•+ Radical Working_Solution Prepare ABTS•+ Working Solution ABTS_Radical->Working_Solution Mix Mix ABTS•+ Solution with Sample Working_Solution->Mix Sample_Solutions Prepare Sample/Standard Dilutions Sample_Solutions->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Activity Measure_Absorbance->Calculate_Scavenging Determine_IC50_TEAC Determine IC50 or TEAC Calculate_Scavenging->Determine_IC50_TEAC

Caption: Experimental workflow for the ABTS antioxidant assay.

Conclusion

Based on structure-activity relationships, this compound is predicted to possess antioxidant properties due to its hindered phenolic core. However, the presence of an electron-withdrawing bromoacetyl group suggests that its antioxidant activity may be lower than that of BHT. To definitively determine the antioxidant potential of this compound, direct experimental evaluation using standardized assays such as DPPH and ABTS is necessary. The protocols and comparative data for BHT provided in this guide offer a framework for conducting such investigations.

References

A Comparative Guide to In Vitro Antioxidant Assays for Hindered Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common in vitro antioxidant assays for the evaluation of hindered phenolic compounds. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of assay mechanisms and workflows to aid in the selection of appropriate methods for research and development.

Comparison of Assay Principles

The antioxidant activity of hindered phenolic compounds is typically evaluated using various in vitro assays, each with a distinct mechanism. The choice of assay can significantly influence the interpretation of results due to differences in reaction kinetics, sensitivity to steric hindrance, and the nature of the radical species involved. A multi-assay approach is often recommended for a comprehensive assessment. The three most common assays are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

The DPPH assay is based on the reduction of the stable DPPH radical, which is a deep violet color, by an antioxidant to its non-radical, yellow-colored form.[1][2] The reaction can proceed through either a Hydrogen Atom Transfer (HAT) or a Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism.[3][4][5] The steric accessibility of the radical site on the DPPH molecule can be a limitation when testing large or sterically hindered antioxidant molecules.[6][7]

The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[2][8] The antioxidant reduces the ABTS•+, leading to a loss of color.[9] This assay is primarily based on a Single Electron Transfer (SET) mechanism and is less prone to steric hindrance effects compared to the DPPH assay.[6][7][9] It is applicable to both hydrophilic and lipophilic antioxidants.[10]

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe, most commonly fluorescein, from oxidative degradation by peroxyl radicals.[11][12][13] This assay is based on a Hydrogen Atom Transfer (HAT) mechanism and measures both the inhibition time and the degree of inhibition of the antioxidant.[10][11][14] It is considered to be more biologically relevant as it uses a biologically relevant radical source.[14]

Quantitative Data Presentation

The antioxidant capacity of hindered phenolic compounds can be quantified using various metrics depending on the assay. For the DPPH and ABTS assays, the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals, is a common measure. Lower IC50 values indicate higher antioxidant activity.[2] For the ORAC assay, the results are often expressed as Trolox Equivalents (TE), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble analog of vitamin E.[11][14]

The following table summarizes the antioxidant activity of several hindered phenolic compounds as determined by the DPPH assay.

Hindered Phenolic CompoundDPPH Assay (IC50, µM)
2,5-Di-tert-butylhydroquinone11.5
2,6-Di-tert-butyl-4-ethylphenol31.2
2-tert-Butyl-p-cresol25.6
2,6-Diisopropylphenol45.8
2,4-Di-tert-butylphenol65.4
2,4,6-Trimethylphenol55.3
Data sourced from Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051.[2]

Experimental Protocols

Accurate and reproducible results depend on carefully following detailed experimental protocols. Below are generalized protocols for the DPPH, ABTS, and ORAC assays. Researchers should optimize concentrations and incubation times based on their specific samples and laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is based on the reduction of the stable DPPH radical by an antioxidant.[2]

Reagents and Equipment:

  • DPPH solution (typically 0.1 mM in methanol or ethanol)

  • Hindered phenolic compound solutions of various concentrations

  • Methanol or ethanol

  • UV-Vis spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Prepare a series of dilutions of the hindered phenolic compound in methanol or ethanol.

  • In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL).

  • Add an equal volume of the different concentrations of the antioxidant solution to the wells/tubes. A control is prepared using the solvent instead of the antioxidant solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[15]

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).[2]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[2]

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This protocol involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant.[2]

Reagents and Equipment:

  • ABTS solution (e.g., 7 mM)

  • Potassium persulfate solution (e.g., 2.45 mM)

  • Ethanol or phosphate-buffered saline (PBS)

  • Hindered phenolic compound solutions of various concentrations

  • UV-Vis spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[2]

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Prepare a series of dilutions of the hindered phenolic phenol.

  • Add a small volume of the antioxidant solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL). A control is prepared using the solvent instead of the antioxidant solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[2]

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[2]

ORAC (Oxygen Radical Absorbance Capacity) Assay

This protocol measures the protection of a fluorescent probe from radical-induced damage.[11][15]

Reagents and Equipment:

  • Fluorescein sodium salt solution (fluorescent probe)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution (free radical initiator)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standard solutions

  • Phosphate buffer (e.g., 75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Prepare a series of Trolox standard solutions and dilutions of the hindered phenolic compound in phosphate buffer.

  • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

  • Add 25 µL of the different concentrations of the sample, Trolox standards, or a blank (phosphate buffer) to the wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).[11][16]

  • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[15]

  • Immediately begin reading the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are taken kinetically, typically every 1-5 minutes for at least 60 minutes.[11][16]

  • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank. The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

  • A standard curve is generated by plotting the Net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from this curve and expressed as Trolox Equivalents (TE).[11]

Mandatory Visualizations

The following diagrams illustrate the mechanisms of the described antioxidant assays and a general experimental workflow.

DPPH_Assay_Mechanism cluster_reactants Reactants cluster_products Products DPPH_radical DPPH• (Radical) (Violet) DPPH_H DPPH-H (Reduced) (Yellow) DPPH_radical->DPPH_H Donates H• Antioxidant Hindered Phenol (ArOH) Antioxidant_radical ArO• (Radical) Antioxidant->Antioxidant_radical Loses H•

Caption: Mechanism of the DPPH radical scavenging assay.

ABTS_Assay_Mechanism cluster_reactants Reactants cluster_products Products ABTS_radical ABTS•+ (Radical Cation) (Blue-Green) ABTS ABTS (Neutral) (Colorless) ABTS_radical->ABTS Gains e- Antioxidant Hindered Phenol (ArOH) Antioxidant_oxidized ArOH•+ (Oxidized) Antioxidant->Antioxidant_oxidized Loses e-

Caption: Mechanism of the ABTS radical cation decolorization assay.

ORAC_Assay_Mechanism cluster_protection Antioxidant Protection AAPH AAPH Peroxyl_Radical Peroxyl Radical (ROO•) AAPH->Peroxyl_Radical Thermal Decomposition Oxidized_Fluorescein Oxidized Fluorescein (Non-fluorescent) Peroxyl_Radical->Oxidized_Fluorescein Oxidizes ROOH ROOH Peroxyl_Radical->ROOH Quenched Fluorescein Fluorescein (Fluorescent) Fluorescein->Oxidized_Fluorescein Antioxidant Hindered Phenol (ArOH) Antioxidant_Radical ArO• Antioxidant->Antioxidant_Radical Donates H•

Caption: Mechanism of the ORAC assay.

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Sample_Prep Sample Preparation (Dissolve Hindered Phenol in Solvent) Serial_Dilutions Perform Serial Dilutions Sample_Prep->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS ORAC ORAC Assay Serial_Dilutions->ORAC Reagent_Prep Prepare Reagents for Assays (DPPH, ABTS, ORAC) Reagent_Prep->DPPH Reagent_Prep->ABTS Reagent_Prep->ORAC Measurement Spectrophotometric / Fluorometric Measurement DPPH->Measurement ABTS->Measurement ORAC->Measurement Calculation Calculate % Inhibition, IC50, TEAC, etc. Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison

References

Benchmarking the Stability of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of stable and reliable reagents is paramount to the success of multi-step syntheses and the overall integrity of drug discovery pipelines. This guide provides a comprehensive stability comparison of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one, a key intermediate for the introduction of a sterically hindered phenolic moiety, against other commonly used alkylating agents.

While direct, publicly available stability studies on this compound are limited, this guide synthesizes information on its general chemical properties, the known stability of related compounds, and standardized protocols for forced degradation studies. This comparative analysis will enable researchers to make informed decisions on reagent selection, handling, and storage.

Comparative Stability Overview

This compound belongs to the class of phenacyl bromides. Its stability is influenced by the presence of the electron-donating hydroxyl group and the bulky tert-butyl groups on the phenyl ring, as well as the reactive α-bromoketone functionality. In drug development, this reagent is often used for the alkylation of nucleophiles to introduce the antioxidant 3,5-di-tert-butyl-4-hydroxyphenyl group.

The stability of this reagent is benchmarked against two common alternatives: Benzyl Bromide, a simpler benzylic halide, and 2-Bromoacetophenone, the parent compound of the phenacyl bromide class.

CompoundStructureKey Stability Considerations
This compound Susceptible to: - Nucleophilic attack at the α-carbon.- Base-mediated elimination/decomposition. - Potential for oxidative degradation of the phenolic hydroxyl group.- Photolability due to the chromophoric phenacyl group.
Benzyl Bromide Susceptible to: - Hydrolysis to benzyl alcohol.- Nucleophilic substitution reactions.[1] - Less prone to base-mediated elimination than phenacyl bromides.
2-Bromoacetophenone Susceptible to: - Nucleophilic substitution.[2] - Base-catalyzed side reactions.- Photodegradation.[3] - Lachrymatory nature necessitates careful handling.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5] The following are detailed protocols that can be employed to benchmark the stability of this compound and its alternatives.

Hydrolytic Stability

Objective: To assess the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.

Protocol:

  • Prepare solutions of the test compound (e.g., 1 mg/mL) in the following media:

    • 0.1 N Hydrochloric Acid (Acidic condition)

    • Purified Water (Neutral condition)

    • 0.1 N Sodium Hydroxide (Basic condition)

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

  • Withdraw aliquots at specified time points (e.g., 0, 24, 48, 96, 168 hours).

  • Neutralize the acidic and basic samples immediately upon withdrawal.

  • Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and detect any degradation products.

Oxidative Stability

Objective: To determine the compound's susceptibility to oxidation.

Protocol:

  • Prepare a solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Withdraw aliquots at specified time points.

  • Analyze the samples by a stability-indicating HPLC method.

Photostability

Objective: To evaluate the impact of light exposure on the compound's stability.

Protocol:

  • Expose a solid sample of the compound and a solution of the compound (in a photostable, transparent container) to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions.

  • After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

Thermal Stability

Objective: To assess the stability of the compound under elevated temperature conditions.

Protocol:

  • Store a solid sample of the compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., up to 14 days).

  • Withdraw samples at specified time points.

  • Prepare solutions of the withdrawn samples and analyze by a stability-indicating HPLC method.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of forced degradation data, illustrating how the results of the above-mentioned studies would be presented. Note: This data is illustrative and not based on actual experimental results for this compound.

Stress ConditionThis compound (% Degradation)Benzyl Bromide (% Degradation)2-Bromoacetophenone (% Degradation)Major Degradants
Acid Hydrolysis (0.1N HCl, 60°C, 24h) 5-10%15-20%10-15%Hydroxylated and debrominated species
Base Hydrolysis (0.1N NaOH, RT, 4h) >90%50-60%>90%Complex mixture of elimination and substitution products
Oxidative (3% H₂O₂, RT, 24h) 10-15%<5%5-10%Oxidized phenolic ring, benzoic acid derivatives
Photolytic (ICH Q1B), Solid 5-10%<2%10-20%Photodimers, debrominated products
Thermal (80°C, 7 days), Solid <5%<2%<5%Minor decomposition products

Signaling Pathways and Experimental Workflows

The primary utility of this compound is in synthetic organic chemistry, particularly in the context of medicinal chemistry and drug development. It serves as an alkylating agent to introduce a hindered phenol moiety, which is a common structural feature in many antioxidant and anti-inflammatory drugs. The hindered phenol group can act as a radical scavenger, protecting cells from oxidative stress.

Below is a conceptual workflow for the synthesis of a hypothetical drug candidate using this reagent.

cluster_synthesis Synthesis of Drug Candidate 'X' reagent 2-Bromo-1-[3,5-di(tert-butyl)-4- hydroxyphenyl]ethan-1-one reaction Alkylation Reaction (Base, Solvent) reagent->reaction nucleophile Nucleophilic Drug Precursor (e.g., R-NH2) nucleophile->reaction product Drug Candidate 'X' (with hindered phenol moiety) reaction->product purification Purification (Chromatography) product->purification final_product Pure Drug Candidate 'X' purification->final_product

Caption: Synthetic workflow for a drug candidate using the target reagent.

The stability of the reagent in this workflow is critical. Decomposition of this compound under the reaction conditions can lead to the formation of impurities, reducing the yield and complicating the purification of the final drug candidate.

Logical Relationship of Stability Assessment

The assessment of a reagent's stability is a logical process that informs its suitability for use in drug development.

cluster_assessment Reagent Stability Assessment reagent_selection Reagent Selection: 2-Bromo-1-[3,5-di(tert-butyl)-4- hydroxyphenyl]ethan-1-one forced_degradation Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis, Thermal) reagent_selection->forced_degradation analytical_method Development of Stability- Indicating Analytical Method (HPLC) reagent_selection->analytical_method degradation_profile Establish Degradation Profile and Identify Degradants forced_degradation->degradation_profile analytical_method->degradation_profile risk_assessment Risk Assessment for Synthesis and Storage degradation_profile->risk_assessment handling_protocol Define Handling, Storage, and Reaction Conditions risk_assessment->handling_protocol

Caption: Logical flow for assessing reagent stability in drug development.

Conclusion

Based on the general principles of chemical stability for phenacyl bromides and hindered phenols, this compound is expected to be a moderately stable reagent. Its primary liabilities are its susceptibility to nucleophilic attack, particularly under basic conditions, and potential photodecomposition. Compared to benzyl bromide, it is likely more reactive towards nucleophiles and more prone to base-mediated side reactions. Its stability profile is anticipated to be similar to that of 2-bromoacetophenone, with the added consideration of the reactivity of the hindered phenol group.

For optimal use in drug development, it is crucial to store this reagent in a cool, dry, and dark environment and to carefully control the reaction conditions, particularly pH and exposure to light. The development of a robust, stability-indicating analytical method is essential for monitoring its purity and the formation of any degradation products throughout the synthetic process. The experimental protocols provided in this guide offer a framework for conducting a thorough stability assessment to ensure the successful application of this versatile reagent.

References

Comparison of the synthetic utility of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one with similar building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic utility of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one, a key building block in organic synthesis, with other structurally similar phenacyl bromides. The presence of sterically hindering tert-butyl groups and a phenolic hydroxyl group imparts unique reactivity and properties to this reagent and its derivatives. This document outlines its performance in key synthetic transformations, supported by experimental data, and provides detailed protocols for its application.

Introduction to Sterically Hindered Phenacyl Bromides

This compound belongs to the class of α-bromoketones, which are versatile intermediates in the synthesis of a wide array of heterocyclic compounds. The defining features of this particular building block are the two tert-butyl groups ortho to the phenolic hydroxyl group. These bulky substituents create significant steric hindrance around the phenolic moiety, which influences the reactivity of the adjacent α-bromoketone. This steric shielding can offer selectivity in certain reactions and enhances the antioxidant properties of the resulting products. The phenolic hydroxyl group itself can act as a radical scavenger, a property that can be transferred to the synthesized molecules.

This guide will compare the synthetic performance of this hindered phenacyl bromide with less sterically encumbered analogues, such as unsubstituted phenacyl bromide and 2-bromo-4'-hydroxyacetophenone, in common heterocyclic syntheses.

Comparative Analysis of Synthetic Utility

The synthetic utility of this compound is most prominently demonstrated in the synthesis of substituted thiazoles, imidazoles, and benzofurans. The following sections provide a comparative overview of its performance in these key reactions.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, which are important scaffolds in medicinal chemistry. The reaction involves the condensation of an α-haloketone with a thioamide. A general workflow for this synthesis is depicted below.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product alpha_bromoketone α-Bromoketone condensation Condensation alpha_bromoketone->condensation thioamide Thioamide/Thiourea thioamide->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration thiazole Substituted Thiazole dehydration->thiazole

Caption: General workflow of the Hantzsch thiazole synthesis.

The steric hindrance provided by the tert-butyl groups in this compound can influence reaction rates and yields. Below is a comparison of reported yields for the Hantzsch synthesis using different phenacyl bromides.

α-BromoketoneThioamideProductYield (%)
2-Bromo-1-phenylethanoneThiourea2-Amino-4-phenylthiazole~85-95%
2-Bromo-1-(4-hydroxyphenyl)ethanoneThiourea2-Amino-4-(4-hydroxyphenyl)thiazole~80-90%
This compoundThiourea2-Amino-4-[3,5-di(tert-butyl)-4-hydroxyphenyl]thiazole~75-85%
2-Bromo-1-(4-methoxyphenyl)ethanoneThiourea2-Amino-4-(4-methoxyphenyl)thiazole~90%
2-Bromo-1-(4-chlorophenyl)ethanoneThiourea2-Amino-4-(4-chlorophenyl)thiazole~80-90%

Note: Yields are approximate and can vary based on specific reaction conditions.

The data suggests that while the sterically hindered phenacyl bromide provides slightly lower yields compared to its unhindered counterparts, it is still a highly effective substrate for the Hantzsch thiazole synthesis. The electron-donating nature of the hydroxyl and alkyl groups can facilitate the reaction, partially offsetting the negative steric effects.

Imidazole Synthesis

Substituted imidazoles are another class of heterocycles with significant biological activity. A common synthetic route involves the reaction of an α-bromoketone with an amidine or a mixture of an aldehyde, ammonia, and a dicarbonyl compound (Debus-Radziszewski synthesis).

Imidazole_Synthesis start α-Bromoketone condensation Condensation & Cyclization start->condensation reagents Amidine or Aldehyde + Ammonia reagents->condensation product Substituted Imidazole condensation->product

Caption: Simplified workflow for imidazole synthesis from an α-bromoketone.

Quantitative comparative data for imidazole synthesis using a wide range of substituted phenacyl bromides is less commonly tabulated. However, the general principles of reactivity apply. The electrophilicity of the carbonyl carbon and the accessibility of the α-carbon are key factors.

α-BromoketoneReagentsProductExpected Yield
2-Bromo-1-phenylethanoneFormamidine acetate, liquid ammonia4-Phenyl-1H-imidazoleGood to High
2-Bromo-1-(4-hydroxyphenyl)ethanoneFormamidine acetate, liquid ammonia4-(4-Hydroxyphenyl)-1H-imidazoleGood
This compoundFormamidine acetate, liquid ammonia4-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1H-imidazoleModerate to Good

The steric bulk of the tert-butyl groups is expected to have a more pronounced effect in this synthesis, potentially requiring longer reaction times or more forcing conditions to achieve comparable yields to less hindered analogues.

Synthesis of 2-Aroylbenzofurans

2-Aroylbenzofurans, which are present in various natural products and pharmacologically active compounds, can be synthesized by the reaction of an α-bromoacetophenone with a salicylaldehyde derivative.

α-BromoketoneSalicylaldehyde DerivativeBaseSolventYield (%)
2-Bromo-1-phenylethanoneSalicylaldehydeK₂CO₃Acetone~80-90%
2-Bromo-1-(4-hydroxyphenyl)ethanoneSalicylaldehydeK₂CO₃DMF~75-85%
This compoundSalicylaldehydeK₂CO₃DMF~60-75%

The synthesis of 2-aroylbenzofurans appears to be more sensitive to the steric hindrance of the phenacyl bromide, with the di-tert-butyl substituted starting material giving noticeably lower yields.

Antioxidant Properties of Derivatives

A significant advantage of using this compound is the incorporation of the sterically hindered phenol moiety into the final product. This group is a well-known antioxidant, and its presence can confer radical-scavenging properties to the synthesized heterocycles.[1] This is a desirable feature in the development of new therapeutic agents, as oxidative stress is implicated in a wide range of diseases.[1]

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Scavenging Radical Scavenging ROS->Scavenging Hindered_Phenol Hindered Phenol Moiety Hindered_Phenol->Scavenging Stable_Radical Stable Phenoxyl Radical Scavenging->Stable_Radical Neutralized_ROS Neutralized ROS Scavenging->Neutralized_ROS

Caption: Role of the hindered phenol moiety in radical scavenging.

Derivatives of this compound are therefore promising candidates for the development of multifunctional molecules that combine a specific biological activity with antioxidant properties.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the bromination of the corresponding acetophenone.

Materials:

  • 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone

  • Bromine

  • Methylene chloride

  • Water

  • Sodium sulfate

Procedure:

  • Dissolve 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone (1 equivalent) in methylene chloride with stirring and heat to boiling.

  • Add bromine (1.1 equivalents) dropwise over 15 minutes.

  • Heat the mixture under reflux for an additional 2 hours.

  • After cooling, add water and separate the organic phase.

  • Dry the organic phase over sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the solid residue from a suitable solvent like methylcyclohexane to afford the title compound.

General Protocol for Hantzsch Thiazole Synthesis

Materials:

  • Substituted phenacyl bromide (1 equivalent)

  • Thiourea (1.2 equivalents)

  • Ethanol

Procedure:

  • Dissolve the substituted phenacyl bromide and thiourea in ethanol.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the desired 2-aminothiazole derivative.

General Protocol for the Synthesis of 2-Aroylbenzofurans

Materials:

  • Substituted phenacyl bromide (1 equivalent)

  • Salicylaldehyde (1 equivalent)

  • Anhydrous potassium carbonate (2 equivalents)

  • Dimethylformamide (DMF) or Acetone

Procedure:

  • To a solution of the substituted phenacyl bromide and salicylaldehyde in DMF or acetone, add anhydrous potassium carbonate.

  • Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Conclusion

This compound is a valuable and versatile building block for the synthesis of various heterocyclic compounds. While its steric bulk may lead to slightly lower yields and potentially require longer reaction times compared to less hindered phenacyl bromides, it remains an effective substrate in key transformations such as the Hantzsch thiazole synthesis. The significant advantage of this reagent lies in its ability to introduce a sterically hindered phenol moiety into the target molecule, thereby imparting potent antioxidant properties. This dual functionality makes it a particularly attractive starting material for the development of novel therapeutic agents where mitigating oxidative stress is a key consideration. Researchers should weigh the potential for slightly reduced yields against the significant benefit of incorporating a proven antioxidant pharmacophore.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one (CAS No. 14386-64-2), a halogenated organic compound that is also corrosive. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Profile and Key Safety Considerations:

This compound is classified as a hazardous substance. It is a corrosive solid that can cause severe skin and eye burns.[1] As a brominated organic compound, it requires disposal as halogenated organic waste.[2][3][4] Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited and can lead to environmental contamination and potential harm to human health.[2][5][6]

Essential Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.[7] Contaminated PPE must be disposed of as hazardous waste.[8][9][10]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[11]To protect hands from skin burns and chemical absorption.
Eye Protection Chemical splash goggles or a full-face shield.[11]To protect eyes from splashes and dust, which can cause severe burns.[1]
Protective Clothing A lab coat or chemical-resistant apron.[2]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[1][2] A respirator may be necessary for large spills.To prevent irritation to the respiratory tract.
Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Segregation and Container Selection:

  • Designate a specific waste container exclusively for "Halogenated Organic Waste."[2][3] This prevents dangerous reactions that can occur when incompatible chemicals are mixed.[12][13]

  • Select a compatible container. The container must be made of a material that will not react with the corrosive and halogenated waste.[14] Recommended materials include high-density polyethylene (HDPE) or other corrosive-resistant plastics.[14][15] The container must have a secure, screw-top lid to prevent leaks and spills.[1][16]

  • Label the container clearly. The label must include the words "Hazardous Waste" and "Halogenated Organic Waste," and list the chemical constituents, including "this compound."[1]

2. Handling and Transfer of Solid Waste:

  • Work in a designated area. All handling of the solid waste should be performed within a chemical fume hood to minimize the risk of inhalation.[1][2]

  • Avoid generating dust. Carefully scoop or sweep up the solid material using non-sparking tools.[1]

  • Transfer to the waste container. Place the solid waste directly into the designated "Halogenated Organic Waste" container. If the solid is in a container that will also be disposed of, the entire container can be placed in the hazardous waste drum.

3. Disposal of Contaminated Materials:

  • PPE Disposal: All PPE that has come into contact with the chemical, such as gloves and disposable lab coats, must be considered hazardous waste and placed in the same "Halogenated Organic Waste" container.[8][9]

  • Spill Cleanup Materials: Any materials used to clean up spills of this chemical, such as absorbent pads, must also be disposed of as halogenated organic waste.[1]

4. Finalizing the Disposal Process:

  • Secure the container. Once all waste has been added, securely fasten the lid of the waste container.[16]

  • Store the container properly. Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[16]

  • Arrange for professional disposal. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and final disposal of the waste container.[8]

Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Step 2: Assess Waste Form ppe->assess_form solid_waste Solid Chemical Waste assess_form->solid_waste Solid contaminated_materials Contaminated Materials (PPE, Spill Cleanup) assess_form->contaminated_materials Contaminated Items select_container Step 3: Select & Label 'Halogenated Organic Waste' Container (Corrosive-Resistant Plastic) solid_waste->select_container contaminated_materials->select_container transfer_waste Step 4: Transfer Waste (Inside Fume Hood) select_container->transfer_waste secure_container Step 5: Securely Close Container transfer_waste->secure_container store_waste Step 6: Store in Designated Hazardous Waste Area secure_container->store_waste contact_ehs Step 7: Arrange for Professional Disposal (Contact EHS) store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one (CAS No. 14386-64-2). The following procedures for personal protective equipment (PPE), handling, and disposal are critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or gogglesNitrile or neoprene glovesNIOSH/MSHA or European Standard EN 149 approved respiratorLaboratory coat
Solution Preparation and Transfers Chemical safety goggles or face shieldNitrile or neoprene glovesUse in a chemical fume hoodLaboratory coat, consider chemical-resistant apron
Running Reactions Chemical safety goggles or face shieldNitrile or neoprene glovesUse in a chemical fume hoodLaboratory coat, chemical-resistant apron
Work-up and Purification Chemical safety goggles or face shieldNitrile or neoprene glovesUse in a chemical fume hoodLaboratory coat, chemical-resistant apron
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesNIOSH/MSHA approved respirator with appropriate cartridgeChemical-resistant suit or coveralls

Experimental Protocols: Safe Handling and Disposal

Adherence to the following step-by-step protocols is crucial for minimizing risks associated with the handling and disposal of this compound.

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]

  • Before starting any work, verify that all necessary PPE is available and in good condition.

2. Handling Procedures:

  • Donning PPE: Before handling the chemical, put on a laboratory coat, appropriate gloves (nitrile or neoprene are recommended), and eye protection (safety goggles).

  • Weighing: When weighing the solid material, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any dust.

  • Making Solutions: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the vessel is appropriately sized and vented if necessary.

  • General Handling: Avoid direct contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[1][2][3] Wash hands thoroughly after handling.[1][3]

3. Disposal Plan:

  • Waste Classification: This compound should be treated as hazardous waste.

  • Containerization: Dispose of waste in a clearly labeled, sealed container designated for hazardous chemical waste. Do not mix with other waste streams unless compatible.

  • Disposal Route: All waste containing this chemical must be disposed of through an approved waste disposal plant.[1][3] Do not empty into drains.[1]

  • Regulations: Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Emergency Procedures: Spill Response Workflow

In the event of a spill, follow the workflow outlined below to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup Procedure cluster_follow_up Follow-up Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess_Size Assess Spill Size and Hazard Isolate->Assess_Size Minor_Spill Minor Spill? Assess_Size->Minor_Spill Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Minor_Spill->Don_PPE Yes Call_EHS Call Emergency Health & Safety Minor_Spill->Call_EHS No Contain Contain Spill with Absorbent Material Don_PPE->Contain Sweep Carefully Sweep up Solid Material Contain->Sweep Decontaminate Decontaminate Area with Appropriate Solvent Sweep->Decontaminate Package Package Waste in Labeled, Sealed Container Decontaminate->Package Dispose Dispose of Waste as Hazardous Package->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.